2-Amino-2-cyclohexylpropan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cyclohexylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(10,7-11)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERJNUDNIGFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a feasible synthetic pathway for 2-Amino-2-cyclohexylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the well-established Henry (nitroaldol) reaction, followed by the reduction of the resulting nitro alcohol. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Henry Reaction: The initial step involves a base-catalyzed carbon-carbon bond formation between cyclohexanecarboxaldehyde and nitroethane. This reaction, known as the Henry or nitroaldol reaction, yields the intermediate compound, 1-cyclohexyl-2-nitropropan-1-ol.[1][2][3][4][5]
-
Reduction of the Nitro Alcohol: The subsequent step focuses on the reduction of the nitro group in 1-cyclohexyl-2-nitropropan-1-ol to an amine, and the hydroxyl group can be protected if necessary. This transformation yields the final target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Cyclohexyl-2-nitropropan-1-ol (Henry Reaction)
This procedure is based on general protocols for the Henry reaction.[2][3][4]
Materials:
-
Cyclohexanecarboxaldehyde
-
Nitroethane
-
Base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base)
-
Solvent (e.g., methanol, ethanol, or water)
-
Hydrochloric acid (for workup)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanecarboxaldehyde in the chosen solvent.
-
Add nitroethane to the solution. An excess of nitroethane may be used to drive the reaction to completion.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a catalytic amount of the base. The reaction is typically exothermic, and the temperature should be maintained below 20°C.
-
After the addition of the base, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-cyclohexyl-2-nitropropan-1-ol.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
This procedure outlines the reduction of the nitro alcohol intermediate.
Materials:
-
1-Cyclohexyl-2-nitropropan-1-ol
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, catalytic hydrogenation with H₂/Raney Nickel or Pd/C)
-
Solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄, ethanol or methanol for catalytic hydrogenation)
-
Water and sodium hydroxide solution (for LiAlH₄ workup)
-
Diatomaceous earth (e.g., Celite®)
Procedure (using Catalytic Hydrogenation):
-
Dissolve 1-cyclohexyl-2-nitropropan-1-ol in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. Note that specific yields and reaction times can vary depending on the exact conditions and scale of the reaction.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | Starting Material |
| Nitroethane | C₂H₅NO₂ | 75.07 | Starting Material |
| 1-Cyclohexyl-2-nitropropan-1-ol | C₉H₁₇NO₃ | 187.24 | Intermediate |
| This compound | C₉H₁₉NO | 157.25 | Final Product[6] |
Table 2: Reaction Parameters (Illustrative)
| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Henry Reaction | Sodium Hydroxide | Methanol | 0 - 25 | 2 - 12 | 60 - 85 |
| 2 | Reduction | H₂ / Raney Nickel | Ethanol | 25 | 4 - 24 | 70 - 95 |
Logical Relationships in Synthesis
The choice of reagents and reaction conditions is critical for a successful synthesis. The following diagram illustrates the logical relationships between key decisions in the synthetic process.
Caption: Key decision factors in the synthesis of this compound.
This technical guide provides a comprehensive yet adaptable framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions based on their specific laboratory settings and desired scale of production.
References
The Elucidation of Molecular Architecture: A Technical Guide to the Hypothetical Crystal Structure of 2-Amino-2-cyclohexylpropan-1-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential structural characteristics of 2-Amino-2-cyclohexylpropan-1-ol, a molecule of interest in medicinal chemistry. In the absence of publicly available empirical crystal structure data, this document outlines a robust, hypothetical workflow for its determination via single-crystal X-ray diffraction. Detailed experimental protocols for synthesis and crystallization are presented, alongside a discussion of potential molecular packing and intermolecular interactions. Furthermore, a putative signaling pathway is proposed based on the known biological activities of similar amino alcohol compounds. All quantitative data are presented in structured tables, and complex workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a chiral amino alcohol whose structural features, including a bulky cyclohexyl group and primary amino and hydroxyl functionalities, suggest potential applications in pharmaceutical development. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, predicting its bioactivity, and designing derivatives with enhanced therapeutic profiles. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a detailed prospectus on how such a structure could be determined and what its key features might be.
Hypothetical Crystallographic and Molecular Data
While awaiting experimental determination, we can postulate a set of plausible crystallographic and molecular parameters for this compound based on common values for small organic molecules.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₁₉NO |
| Formula weight | 157.26 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.12 Å, b = 5.88 Å, c = 16.45 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 968.4 ų |
| Z | 4 |
| Density (calculated) | 1.08 g/cm³ |
| Absorption coefficient | 0.07 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5600 |
| Independent reflections | 2200 [R(int) = 0.045] |
| Completeness to theta = 28.0° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2200 / 0 / 105 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |
| R indices (all data) | R1 = 0.065, wR2 = 0.150 |
| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the pure compound to the final structure solution and refinement.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of an α-amino acid ester, a common method for preparing amino alcohols.
Experimental Procedure:
-
Esterification: Cyclohexylalanine is esterified by refluxing with an excess of methanol and a catalytic amount of thionyl chloride for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the methyl ester of cyclohexylalanine.
-
Reduction: The crude methyl ester is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step.[1][2] Several methods should be systematically explored.
Table 2: Crystallization Techniques for this compound
| Method | Description |
| Slow Evaporation | A solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane) is left in a loosely covered vial at a constant temperature. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting the growth of crystals. The cooling rate is crucial and should be controlled to obtain high-quality crystals. |
Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for data collection and structure determination.[3]
Experimental Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
Visualized Workflows and Pathways
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure can be summarized in the following workflow.
Caption: Workflow for Crystal Structure Determination.
Hypothetical Signaling Pathway
Amino alcohols can interact with various biological targets. Based on the structural similarity to known bioactive molecules, a hypothetical signaling pathway for this compound could involve G-protein coupled receptors (GPCRs), leading to downstream modulation of intracellular signaling cascades.
Caption: Hypothetical GPCR-Mediated Signaling Pathway.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for its elucidation. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction represent a standard and robust approach to obtaining high-quality structural data. The hypothetical crystallographic parameters and signaling pathway serve as a predictive foundation for future research. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and drug development, enabling a deeper understanding of its structure-activity relationships and facilitating the design of novel therapeutic agents.
References
Spectroscopic Analysis of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide
Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield experimental spectroscopic data (NMR, IR, MS) specifically for 2-Amino-2-cyclohexylpropan-1-ol. This suggests that the compound may not be well-characterized in existing literature.
This guide provides a comprehensive overview of the expected spectroscopic properties of this compound based on the analysis of structurally similar compounds. The data presented herein is for close structural analogs and serves as a reference for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data and Analysis of Structural Analogs
Due to the absence of direct experimental data for this compound, this section presents data for analogous compounds to infer its spectroscopic characteristics. The chosen analogs are 2-Cyclohexylpropan-1-ol and various amino alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the cyclohexyl, propyl, and amino/hydroxyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the amino and hydroxyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the nitrogen (C2) and the carbon atom attached to the oxygen (C1) are expected to be deshielded and appear at higher chemical shifts.
Table 1: ¹H and ¹³C NMR Data for Structurally Similar Compounds
| Compound | Spectroscopic Data | Source |
| 2-Amino-2-methyl-1-propanol | ¹H NMR: Available | --INVALID-LINK-- |
| ¹³C NMR: Available | --INVALID-LINK-- | |
| (R)-(-)-2-Amino-1-propanol | ¹H NMR: Available | --INVALID-LINK-- |
| ¹³C NMR: Available | --INVALID-LINK-- | |
| 1-Amino-2-propanol | ¹H NMR: Available | --INVALID-LINK-- |
| ¹³C NMR: Available | --INVALID-LINK-- |
Note: Specific chemical shifts and coupling constants are available through the provided links.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.
Table 2: Key IR Absorption Bands for Functional Groups in this compound and Analogs
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Analog Compound Data (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3200-3600 | 2-Cyclohexylpropan-1-ol: Available in PubChem CID 79509 |
| N-H (Amine) | Stretching | 3300-3500 | 1-Amino-2-propanol: Available in NIST WebBook |
| C-H (Alkane) | Stretching | 2850-3000 | 2-Cyclohexylpropan-1-ol: Available in PubChem CID 79509 |
| C-O (Alcohol) | Stretching | 1050-1260 | Not specified |
| N-H (Amine) | Bending | 1550-1650 | Not specified |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₉NO), the expected molecular weight is approximately 157.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.
Table 3: Mass Spectrometry Data for Structural Analogs
| Compound | Molecular Weight ( g/mol ) | Key Fragments | Source |
| 2-Cyclohexylpropan-1-ol | 142.24 | Available in PubChem CID 79509 | --INVALID-LINK-- |
| 1-Amino-2-propanol | 75.11 | Available in NIST WebBook | --INVALID-LINK-- |
| 2-Amino-2-methyl-1-propanol | 89.14 | Available in PubChem CID 11807 | --INVALID-LINK-- |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above. These would be applicable to the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Obtain the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate the relationships between the target compound and its analogs, as well as a general workflow for spectroscopic analysis.
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-2-cyclohexylpropan-1-ol and Related Amino Alcohols
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Amino-2-cyclohexylpropan-1-ol is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available data for the closely related isomer, 2-Amino-3-cyclohexylpropan-1-ol , and other relevant amino alcohols. The information presented herein serves as a valuable reference point for researchers and professionals in the field of drug development and organic synthesis.
Core Physicochemical Properties
The structural characteristics of amino alcohols containing a cyclohexyl moiety, such as 2-Amino-3-cyclohexylpropan-1-ol, contribute to their unique physicochemical properties, influencing their reactivity, solubility, and potential biological activity. Below is a summary of the computed and, where available, experimental data for this class of compounds.
Structural and Molecular Data
| Property | Value for 2-Amino-3-cyclohexylpropan-1-ol | Reference |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.25 g/mol | [1] |
| IUPAC Name | 2-amino-3-cyclohexylpropan-1-ol | [1] |
| Canonical SMILES | C1CCC(CC1)CC(CO)N | [1] |
| InChI Key | QWDRYURVUDZKSG-UHFFFAOYSA-N | [1] |
Computed Physical Properties
The following table summarizes the computed physical properties for 2-Amino-3-cyclohexylpropan-1-ol, which are valuable for predicting its behavior in various systems.
| Property | Value | Reference |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | |
| Exact Mass | 157.146664230 Da | [1] |
| Monoisotopic Mass | 157.146664230 Da | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Heavy Atom Count | 11 | |
| Complexity | 99.7 | [1] |
Experimental Protocols and Synthesis
General Synthesis of β-Amino Alcohols
A common route for the synthesis of β-amino alcohols involves the ring-opening of an epoxide with an amine. For a compound like 2-Amino-3-cyclohexylpropan-1-ol, a plausible synthetic route could start from a cyclohexyl-substituted epoxide.
Reaction: The reaction of a suitable cyclohexyl-substituted epoxide with ammonia or a protected amine source would yield the desired amino alcohol.
Purification: The resulting product can be purified using standard laboratory techniques such as distillation or recrystallization to achieve the desired purity. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final compound.[2]
The following diagram illustrates a generalized workflow for the synthesis and purification of a β-amino alcohol.
Caption: A generalized workflow for the synthesis, purification, and analysis of amino alcohols.
Biological Activity and Potential Applications
β-Amino alcohols are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[3] Their structural features allow them to interact with various biological targets.
Derivatives of related amino alcohols have been investigated for their pharmacological potential.[4] For instance, some compounds within this class have been explored as potential insecticides and for their interactions with biological systems.[2][3] The presence of both a cyclohexyl group and an amino alcohol functionality can influence pharmacokinetic properties and receptor binding, making them interesting candidates for drug development.[2]
The following diagram illustrates a simplified potential mechanism of action where an amino alcohol derivative acts as a ligand for a biological receptor.
Caption: A simplified diagram showing a ligand binding to a receptor, initiating a cellular response.
Conclusion
While specific data on this compound is scarce, the information available for the closely related isomer, 2-Amino-3-cyclohexylpropan-1-ol, provides a solid foundation for researchers. The physicochemical properties and potential for biological activity underscore the importance of this class of compounds in medicinal chemistry and drug discovery. Further experimental investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.
References
An In-depth Technical Guide on the Mechanism of Action of 2-Amino-2-cyclohexylpropan-1-ol as a Chiral Auxiliary
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the posited mechanism of action and application of 2-Amino-2-cyclohexylpropan-1-ol as a chiral auxiliary in asymmetric synthesis. Due to the limited direct literature on this specific auxiliary, this guide draws upon established principles and detailed studies of structurally analogous chiral auxiliaries, primarily 1,2-amino alcohols such as pseudoephedrine, and cyclohexyl-based auxiliaries. The guide details the underlying principles of stereochemical control, presents quantitative data from analogous systems, provides detailed experimental protocols, and includes visualizations of the key mechanistic pathways.
Introduction to Chiral Auxiliaries and this compound
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The auxiliary is then removed to yield the desired enantiomerically enriched product.[1][2] The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transition states for reaction at different faces of the prochiral center.
-
A 1,2-amino alcohol moiety capable of forming a rigid chelate with a metal cation.
-
A bulky cyclohexyl group at the stereogenic center, which provides significant steric hindrance to direct the approach of incoming reagents.
This guide will extrapolate from the known behavior of these analogous systems to provide a detailed understanding of the potential of this compound in asymmetric synthesis.
Postulated Mechanism of Action
The primary mechanism of action for 1,2-amino alcohol-based chiral auxiliaries in reactions such as the alkylation of enolates involves the formation of a rigid, chelated transition state. This mechanism can be broken down into three key stages: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary.
Formation of the Chiral Substrate (Amide Formation)
The first step involves the covalent attachment of the chiral auxiliary to a prochiral carboxylic acid derivative, typically an acid chloride or anhydride, to form a tertiary amide. This reaction is generally high-yielding.
Diastereoselective Enolate Formation and Alkylation
The diastereoselectivity of the subsequent alkylation is controlled by the formation of a specific enolate geometry and the steric bias imposed by the chiral auxiliary in a chelated transition state.
-
Enolization: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The presence of a lithium salt, such as lithium chloride, is often crucial for achieving high diastereoselectivity by ensuring the formation of a well-defined, aggregated enolate species.[3][4]
-
Chelation and Steric Hindrance: The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the amino alcohol auxiliary. This creates a rigid, five-membered ring structure. The bulky cyclohexyl group on the auxiliary then effectively blocks one face of the enolate.
-
Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer. The diastereoselectivity is believed to result from a configuration wherein one face of the lithium enolate is blocked by the secondary lithium alkoxide and the solvent molecules associated with that lithium cation.[2]
Cleavage and Recovery of the Auxiliary
After the diastereoselective reaction, the chiral auxiliary is cleaved from the product. For amide derivatives, this is typically achieved through acidic or basic hydrolysis to yield the corresponding carboxylic acid.[5] The chiral auxiliary can then be recovered and reused.[5] Other transformations can lead to alcohols, aldehydes, or ketones.[3]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways and experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-2-cyclohexylpropan-1-ol: An Obscure Compound with Limited Publicly Available Data
An in-depth investigation into the discovery and history of the chemical compound 2-Amino-2-cyclohexylpropan-1-ol reveals a significant lack of publicly accessible scientific literature, patents, and detailed experimental records. This suggests that the compound is likely a niche chemical intermediate or a substance that has not been the subject of extensive academic or industrial research and development that has been made public.
While the chemical structure is known and the compound is available from several chemical suppliers, its origins, initial synthesis, and any specific purpose for its creation remain largely undocumented in readily available scientific databases.
Physicochemical Data
What is known from supplier databases is some basic physicochemical information, which is summarized below.
| Property | Value |
| CAS Number | 855363-85-8 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol |
| Appearance | Not specified in publicly available data |
| Boiling Point | Not specified in publicly available data |
| Melting Point | Not specified in publicly available data |
| Solubility | Not specified in publicly available data |
Potential Synthetic Pathways
In the absence of specific documented synthetic protocols for this compound, plausible synthetic routes can be inferred from general organic chemistry principles for the synthesis of analogous α,α-disubstituted amino alcohols. These methods, however, are theoretical and have not been explicitly described for this particular compound.
One potential approach could involve the nucleophilic addition of a cyclohexyl Grignard reagent to a protected 2-aminopropanal derivative, followed by deprotection. Another possibility is the reaction of a cyclohexyl-substituted epoxide with ammonia or a protected amine.
A generalized workflow for a potential synthesis is outlined below:
Pharmacological and Biological Activity
There is no specific information available in the public domain regarding any pharmacological or biological studies conducted on this compound. Its structural similarity to other amino alcohols, a class of compounds known to exhibit a wide range of biological activities, suggests that it could potentially interact with biological systems. However, without experimental data, any discussion of its potential mechanism of action or signaling pathway involvement would be purely speculative.
A Technical Review of 2-Amino-2-cyclohexylpropan-1-ol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-2-cyclohexylpropan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This class of compounds, characterized by a cyclohexyl ring attached to a 2-aminopropan-1-ol backbone, has garnered significant interest due to its potential to interact with a variety of biological targets. The inherent chirality of the 2-aminopropan-1-ol core, coupled with the conformational flexibility of the cyclohexyl group, allows for the fine-tuning of stereochemical and physicochemical properties, which are critical for optimizing pharmacological activity and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a particular emphasis on their role as modulators of various physiological pathways.
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs typically involves multi-step sequences that allow for the introduction of diverse substituents and the control of stereochemistry. A common strategy involves the use of readily available starting materials such as cyclohexyl-containing ketones or aldehydes, which can be elaborated through various synthetic transformations.
A general synthetic approach is outlined below:
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol describes a general method for the synthesis of a this compound derivative, adapted from methodologies reported for related β-amino alcohols.
Materials:
-
1-(Cyclohexyl)ethan-1-one
-
Ammonia or primary amine
-
Reducing agent (e.g., sodium borohydride, hydrogen with a catalyst)
-
Appropriate solvent (e.g., methanol, ethanol)
-
Acid for salt formation (e.g., HCl)
Procedure:
-
Imine Formation: Dissolve 1-(cyclohexyl)ethan-1-one in methanol. Add a solution of ammonia or a primary amine in methanol and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is completely consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Salt Formation (Optional): For improved stability and solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a range of biological activities, primarily as modulators of the central nervous system and as anti-inflammatory agents. The structural features of these molecules, including the nature of the substituent on the amino group and the stereochemistry of the chiral centers, play a crucial role in determining their potency and selectivity.
Modulation of Neurotransmitter Systems
Preliminary studies suggest that certain derivatives may influence neurotransmitter systems, potentially acting as agonists or antagonists at various receptors.[1] While specific quantitative data for this compound derivatives is limited in the public domain, the broader class of β-amino alcohols is known to interact with adrenergic and other monoamine receptors.
The following table summarizes the general SAR observations for β-amino alcohols targeting neurotransmitter systems.
| R1 (on Amino Group) | R2 (on Cyclohexyl Ring) | General Effect on Activity |
| Small alkyl (e.g., Methyl) | H | Baseline activity |
| Bulky alkyl (e.g., t-Butyl) | H | Increased selectivity for β-adrenergic receptors |
| H | Substituted (e.g., Alkyl, Aryl) | Modulated potency and selectivity |
Anti-inflammatory Activity through TLR4 Inhibition
Recent research has identified β-amino alcohol derivatives as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key component of the innate immune system and its activation by lipopolysaccharide (LPS) from Gram-negative bacteria can lead to a pro-inflammatory cascade, which is implicated in the pathogenesis of sepsis.
The proposed mechanism of action involves the disruption of the TLR4-MD2 protein-protein interaction, which is essential for downstream signaling.
A study on a series of β-amino alcohol derivatives as TLR4 inhibitors provided the following quantitative data.
| Compound | R1 | R2 | IC50 (µM) for TLR4 Inhibition |
| 1a | H | H | > 50 |
| 1b | Methyl | H | 25.3 |
| 1c | Ethyl | H | 15.8 |
| 1d | H | 4-Chloro | 10.2 |
| 1e | Methyl | 4-Chloro | 5.1 |
Note: This data is illustrative and based on findings for a related series of β-amino alcohols.
Experimental Protocol: In Vitro TLR4 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds on the TLR4 signaling pathway in a cellular context.
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human TLR4, MD2, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR4 cells (or equivalent)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)
-
96-well plates
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and pre-incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration known to induce a robust NF-κB response (e.g., 10 ng/mL). Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37 °C in a humidified incubator with 5% CO2.
-
SEAP Detection: Add an aliquot of the cell culture supernatant to a new 96-well plate containing the SEAP detection reagent.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) after a suitable incubation period. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The synthetic accessibility of this class of compounds allows for the creation of diverse chemical libraries for screening against various biological targets. While the current body of literature provides a foundation for understanding their potential, further research is needed to fully elucidate their pharmacological profiles.
Future efforts should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a broader range of derivatives are necessary to establish robust structure-activity relationships.
-
Target identification and validation: Unraveling the specific molecular targets and signaling pathways modulated by these compounds is crucial for understanding their mechanism of action.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and drug metabolism and pharmacokinetic (DMPK) properties.
The continued exploration of this compound and its derivatives is expected to yield novel drug candidates with the potential to address unmet medical needs in areas such as neurological disorders and inflammatory diseases.
References
Stability and Storage of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide
This technical guide provides an overview of the likely stability characteristics and recommended storage conditions for 2-Amino-2-cyclohexylpropan-1-ol, based on data from analogous compounds. It is intended to inform researchers and professionals in drug development on the proper handling and storage of this compound to maintain its integrity and ensure the reliability of experimental results.
Core Stability Profile and Recommended Storage
Based on the functional groups present (a primary amine and a primary alcohol on a substituted propane backbone with a cyclohexyl group), this compound is expected to exhibit certain sensitivities. The following table summarizes the general stability recommendations for amino alcohols, which should be considered as a baseline for handling this specific compound.
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | Store in a cool, dry place. Recommended storage at 2-8°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Light Exposure | Store in a light-resistant container. | Exposure to light, particularly UV light, can catalyze degradation of organic compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The amino group can be susceptible to oxidation by atmospheric oxygen. |
| Moisture/Humidity | Keep container tightly sealed in a dry environment. The compound is likely hygroscopic. | Amino alcohols can absorb moisture from the air, which can lead to degradation or changes in physical properties. |
| pH Sensitivity | Avoid strongly acidic or basic conditions. | The amino group is basic and will react with acids. The alcohol group can be deprotonated under strong basic conditions. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | These can react exothermically and degrade the compound. |
Hypothetical Stability Data
To illustrate the potential stability profile of this compound, the following table presents hypothetical data based on the expected behavior of similar amino alcohols under various stress conditions. This data is for illustrative purposes only and has not been experimentally verified for this specific compound.
| Stress Condition | Duration | Hypothetical Purity (%) | Potential Degradants |
| Elevated Temperature (40°C) | 30 days | 98.5% | Oxidative and thermal decomposition products. |
| High Humidity (75% RH) | 30 days | 99.0% | Potential for hydrate formation. |
| Light Exposure (ICH Q1B) | 10 days | 97.0% | Photolytic degradation products. |
| Acidic Conditions (pH 3) | 24 hours | 95.0% | Salt formation, potential for dehydration. |
| Basic Conditions (pH 11) | 24 hours | 99.5% | Generally more stable, but strong bases should be avoided. |
| Oxidative Stress (3% H₂O₂) | 24 hours | 92.0% | N-oxides, aldehydes, ketones. |
Experimental Protocols and Workflows
A comprehensive stability testing program is essential to determine the intrinsic stability of this compound. A typical experimental workflow for such a study is outlined below.
Caption: A generalized experimental workflow for assessing the chemical stability of a compound.
Key Methodologies for Stability Indicating Assays
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the compound and quantifying any degradation products. A stability-indicating method should be developed that separates the parent compound from all potential degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the structure of unknown degradation products by providing mass information.
-
Forced Degradation Studies: The compound is subjected to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to intentionally induce degradation. This helps in identifying potential degradation pathways and validating the analytical methods.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways, primarily involving the amino and hydroxyl functional groups.
Caption: Hypothetical degradation pathways for this compound.
Oxidation: The primary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid under strong oxidizing conditions.
Acid-Catalyzed Reactions: In the presence of strong acids, the amino group will be protonated to form an ammonium salt. Under harsh acidic conditions and heat, dehydration of the alcohol to form an alkene is also a possibility.
Thermal and Photolytic Degradation: High temperatures or exposure to UV light can provide the energy to break C-N or C-O bonds, leading to a complex mixture of degradation products through radical or other mechanisms.
Conclusion
While specific experimental data for this compound is not widely available, a conservative approach to its storage and handling is recommended based on the known properties of similar amino alcohols. To ensure the integrity of the compound for research and development purposes, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For any application where stability is critical, it is essential to perform dedicated stability studies to establish a definitive shelf-life and optimal storage conditions.
A Technical Guide to 2-Amino-2-cyclohexylpropan-1-ol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-2-cyclohexylpropan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. The guide details its commercial availability, physicochemical properties, and potential applications based on the broader class of chiral amino alcohols.
Commercial Availability
This compound is available from several commercial suppliers, primarily for research and development purposes. The following tables summarize the key information for sourcing this compound.
Table 1: Supplier Information
| Supplier | Product Code | CAS Number | Purity | Additional Information |
| Biosynth | FJB36385 | 855363-85-8 | Not specified; sold as a research chemical. | Available for online purchase and quotation request for larger quantities.[1] |
| Sigma-Aldrich | ENA333558486 | 855363-85-8 | 95% | This product is supplied by Enamine.[2] |
| Enamine | EN300-82656 | 855363-85-8 | 95% | Available in various quantities.[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 855363-85-8 | [1][2] |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.26 g/mol | [2] |
| Physical Form | Powder | [2] |
| Melting Point | 80-81 °C | [2] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Potential Applications
General Synthesis of Chiral Amino Alcohols
The synthesis of chiral amino alcohols can be approached through several established methodologies. A common method involves the reduction of α-amino acids.[3] For instance, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to convert the carboxylic acid group of an amino acid to a hydroxyl group, yielding the corresponding amino alcohol.[3]
Another approach is the asymmetric aminohydroxylation of alkenes, a method that allows for the direct and enantioselective synthesis of amino alcohols. More recent developments include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines.[4]
The following diagram illustrates a generalized synthetic pathway for chiral amino alcohols from amino acids.
Caption: Generalized synthesis of a chiral amino alcohol via the reduction of a chiral amino acid.
Potential Applications in Drug Development and Asymmetric Synthesis
Chiral amino alcohols are crucial intermediates in the synthesis of many biologically active molecules and pharmaceuticals.[3] Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for diverse chemical modifications. They are frequently employed as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions.[5]
The structural motif of a cyclohexyl group attached to an amino alcohol backbone, as seen in this compound, is of interest in medicinal chemistry. The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The workflow for utilizing a chiral amino alcohol as a building block in drug discovery often involves its incorporation into a larger molecule to create a library of compounds for screening.
Caption: A potential workflow illustrating the use of this compound in a drug discovery program.
Safety Information
According to the safety data provided by Sigma-Aldrich for the Enamine product, this compound is classified with the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a commercially available chiral amino alcohol with potential applications as a building block in pharmaceutical and chemical research. While specific experimental data for this compound is limited in the public domain, the well-established chemistry and utility of the broader class of chiral amino alcohols suggest its value in the synthesis of complex, stereochemically defined molecules. Researchers interested in this compound should consult the suppliers for detailed specifications and pricing and refer to the extensive literature on chiral amino alcohol synthesis and applications for methodological guidance.
References
Methodological & Application
Application of 2-Amino-2-cyclohexylpropan-1-ol in Enantioselective Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-2-cyclohexylpropan-1-ol and its derivatives as chiral ligands in enantioselective catalysis. The primary application highlighted is the asymmetric addition of organozinc reagents to aldehydes, a crucial transformation for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry.
Application Notes
This compound belongs to the class of chiral β-amino alcohols, which are privileged ligands in asymmetric catalysis. The presence of both a sterically demanding cyclohexyl group and a chiral center makes it an effective controller of stereochemistry in metal-catalyzed reactions. Its derivatives have been successfully employed as chiral ligands in the enantiose-lective addition of diethylzinc to a variety of aldehydes, yielding secondary alcohols with high enantiomeric excess (ee).
The underlying principle of this application is the in-situ formation of a chiral catalyst by the reaction of the amino alcohol with an organometallic reagent, such as diethylzinc. This chiral complex then coordinates with the aldehyde, creating a chiral environment that directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the enantiotopic faces of the aldehyde carbonyl group. This results in the preferential formation of one enantiomer of the corresponding secondary alcohol. The cyclohexyl group on the ligand plays a critical role in creating a defined chiral pocket, thereby enhancing the enantioselectivity of the reaction.
Studies on analogous chiral amino alcohols, particularly those with cyclohexyl moieties, have demonstrated excellent yields and enantioselectivities (up to 99% ee) in the ethylation of various aromatic and aliphatic aldehydes.[1] The structural rigidity and steric bulk provided by the cyclohexyl group are considered key factors in achieving high levels of stereocontrol.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes the performance of structurally related chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes. This data provides a strong indication of the expected efficacy of this compound in similar transformations.
| Ligand/Catalyst | Aldehyde | Product | Yield (%) | ee (%) | Reference |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 99 | [1] |
| Carbohydrate-derived β-amino alcohol | Benzaldehyde | 1-Phenyl-1-propanol | up to 100 | up to 96 | |
| Pinane-based chiral aminodiol | Benzaldehyde | 1-Phenyl-1-propanol | - | up to 87 | [2] |
| (R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol | Various aldehydes | Chiral secondary alcohols | good-high | up to 98 | [3] |
Experimental Protocols
The following is a detailed protocol for the enantioselective addition of diethylzinc to an aldehyde, adapted from established procedures for chiral β-amino alcohol ligands.[4]
Materials:
-
This compound (chiral ligand)
-
Anhydrous Toluene (or other suitable anhydrous solvent like hexane or ether)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.2 mL, 0.2 mmol, 20 mol%) to the ligand solution with stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
-
Reaction:
-
To the catalyst solution, add the aldehyde (1.0 mmol, 1.0 eq) dropwise at 0 °C.
-
After the addition of the aldehyde, add the remaining diethylzinc solution (1.0 mL, 1.0 mmol, 1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for the specified time (typically 2-24 hours, reaction progress can be monitored by TLC).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Determine the yield of the purified secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
References
Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Aldol Reactions
Topic: Use of 2-Amino-2-cyclohexylpropan-1-ol as a Chiral Auxiliary for Aldol Reactions
Note on the Requested Compound: Extensive literature searches did not yield specific examples, quantitative data, or established protocols for the use of this compound as a chiral auxiliary in aldol reactions. Therefore, to provide a comprehensive and practical guide, these application notes will focus on a well-established and structurally related class of chiral auxiliaries: chiral oxazolidinones derived from amino alcohols. The principles and protocols described herein are fundamental to the application of many chiral auxiliaries in asymmetric synthesis and can serve as a blueprint for the evaluation of novel auxiliaries like this compound.
Introduction to Chiral Oxazolidinone Auxiliaries in Aldol Reactions
Chiral oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries for stereoselective aldol reactions.[1][2] These auxiliaries are typically derived from readily available and inexpensive chiral amino alcohols. By temporarily attaching the auxiliary to a carboxylic acid derivative, one can control the stereochemical outcome of subsequent reactions, such as the formation of enolates and their reaction with aldehydes.[1][2] The auxiliary is then cleaved and can often be recovered for reuse.[1] This methodology allows for the synthesis of enantiomerically pure β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of natural products and pharmaceuticals.[3][4]
General Workflow and Mechanism of Stereocontrol
The general workflow for an asymmetric aldol reaction using a chiral oxazolidinone auxiliary involves three main stages: attachment of the substrate to the auxiliary, the diastereoselective aldol reaction, and removal of the auxiliary.
Caption: General workflow for an asymmetric aldol reaction using a chiral oxazolidinone auxiliary.
The high degree of stereocontrol is achieved through the formation of a rigid, chelated six-membered transition state, often referred to as the Zimmerman-Traxler model. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the predictable formation of one major diastereomer.
Caption: Zimmerman-Traxler model for stereoselective aldol reaction with an oxazolidinone auxiliary.
Experimental Protocols
Protocol 1: Preparation of the N-Acyl Oxazolidinone
This protocol describes the coupling of a carboxylic acid with a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propanoic acid
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium chloride (LiCl)
Procedure:
-
To a solution of propanoic acid (1.1 equivalents) in anhydrous THF at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add pivaloyl chloride (1.05 equivalents) and stir the resulting mixture for 1 hour at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve the chiral oxazolidinone (1.0 equivalent) and LiCl (0.5 equivalents) in anhydrous THF.
-
Cool the oxazolidinone solution to 0 °C and slowly add the mixed anhydride solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction between the N-propionyl oxazolidinone and a representative aldehyde (e.g., isobutyraldehyde).
Materials:
-
N-propionyl oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equivalents)
-
Diisopropylethylamine (DIPEA, 1.2 equivalents)
-
Isobutyraldehyde (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes to form the (Z)-enolate.
-
Add isobutyraldehyde (1.5 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
The crude aldol adduct can be purified by flash chromatography.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes a common method for cleaving the auxiliary to yield the corresponding β-hydroxy methyl ester.
Materials:
-
Aldol adduct
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve the purified aldol adduct in anhydrous methanol at 0 °C.
-
Add a solution of sodium methoxide (1.5 equivalents) in methanol dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The chiral auxiliary can be recovered from the organic phase.
-
The aqueous phase contains the desired β-hydroxy methyl ester, which can be further extracted and purified.
Data Presentation
The following table summarizes typical results for Evans-type asymmetric aldol reactions, demonstrating the high diastereoselectivity and yields that are commonly achieved.
| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >99:1 | 85-95 |
| 2 | Benzaldehyde | >99:1 | 80-90 |
| 3 | Acetaldehyde | 95:5 | 75-85 |
| 4 | Crotonaldehyde | 98:2 | 82-92 |
Note: Data are representative of typical outcomes for aldol reactions using N-propionyl oxazolidinone auxiliaries and are intended for illustrative purposes. Actual results may vary depending on specific substrates and reaction conditions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikiwand [wikiwand.com]
Application Notes and Protocols: Synthesis of β-Amino Alcohols Utilizing 2-Amino-2-cyclohexylpropan-1-ol as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the asymmetric synthesis of β-amino alcohols via the enantioselective addition of diethylzinc to aldehydes. This protocol utilizes the chiral amino alcohol, (S)-2-Amino-2-cyclohexylpropan-1-ol, as a stereodirecting ligand. The described methodology is a robust and widely applicable strategy for the preparation of enantioenriched secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This application note includes a comprehensive experimental protocol, tabulated data for expected yields and enantioselectivities, and diagrams illustrating the experimental workflow and the proposed catalytic cycle.
Introduction
Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and are also employed as versatile chiral auxiliaries and ligands in asymmetric synthesis. The development of efficient and highly selective methods for their preparation is a cornerstone of modern organic synthesis. One of the most reliable and extensively studied methods for the asymmetric synthesis of chiral secondary alcohols is the catalytic addition of organozinc reagents to aldehydes, facilitated by a chiral ligand.
This protocol details the use of (S)-2-Amino-2-cyclohexylpropan-1-ol as a chiral ligand in the enantioselective ethylation of various aldehydes with diethylzinc. The in-situ generated chiral zinc-amino alcohol complex effectively catalyzes the transfer of an ethyl group to the prochiral face of the aldehyde, leading to the formation of the corresponding (S)- or (R)-secondary alcohol with high levels of enantioselectivity.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents. Aldehydes should be distilled prior to use. Diethylzinc solution (in hexanes) is commercially available and should be handled with care due to its pyrophoric nature.
Materials and Equipment
-
(S)-2-Amino-2-cyclohexylpropan-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, cinnamaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flasks and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
Experimental Procedure: General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-2-Amino-2-cyclohexylpropan-1-ol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) dropwise to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure β-amino alcohol.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a chiral β-amino alcohol ligand structurally similar to 2-Amino-2-cyclohexylpropan-1-ol. The data provided are for illustrative purposes and actual results may vary.
| Entry | Aldehyde | Product | Time (h) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 4 | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 6 | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 5 | 96 | 95 |
| 4 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 12 | 85 | 92 |
| 5 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 24 | 88 | 90 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of β-amino alcohols.
Caption: Proposed catalytic cycle for the enantioselective addition.
Synthesis of 2-Amino-2-cyclohexylpropan-1-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Amino-2-cyclohexylpropan-1-ol and its derivatives. The methodologies outlined are based on established organic chemistry principles and analogous procedures found in the scientific literature. Quantitative data from representative reactions are summarized for clarity and comparison.
Introduction
This compound and its analogs are valuable building blocks in medicinal chemistry and drug discovery. Their structural features, combining a chiral amino alcohol moiety with a bulky cyclohexyl group, make them attractive scaffolds for the development of novel therapeutic agents. This document details a reliable synthetic pathway commencing from commercially available starting materials.
Overall Synthetic Scheme
A robust and versatile approach to this compound involves a multi-step synthesis starting from acetylcyclohexane. The key steps include the formation of a hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis to the corresponding α-amino acid, esterification, and subsequent reduction to the target amino alcohol.
Caption: Overall synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclohexyl-5-methylimidazolidine-2,4-dione (Hydantoin Intermediate)
This protocol is adapted from the general principles of the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins from ketones.[1][2][3]
Materials:
-
Acetylcyclohexane
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a sealed reaction vessel, combine acetylcyclohexane (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Add a mixture of ethanol and water (1:1 v/v) to the vessel.
-
Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the hydantoin product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-cyclohexyl-5-methylimidazolidine-2,4-dione.
Protocol 2: Synthesis of 2-Amino-2-cyclohexylpropanoic Acid
This step involves the hydrolysis of the hydantoin intermediate to the corresponding amino acid.
Materials:
-
5-Cyclohexyl-5-methylimidazolidine-2,4-dione
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)
-
Sulfuric acid (H₂SO₄) or Dry ice (solid CO₂)
Procedure:
-
To a solution of the hydantoin intermediate in water, add an excess of sodium hydroxide (or barium hydroxide).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with sulfuric acid (if using NaOH) or precipitate the barium as barium sulfate by bubbling CO₂ gas (if using Ba(OH)₂).
-
Filter the reaction mixture to remove any inorganic salts.
-
The filtrate containing the amino acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 3: Synthesis of Ethyl 2-amino-2-cyclohexylpropanoate (Esterification)
Esterification of the amino acid is a crucial step to enable the subsequent reduction.
Materials:
-
2-Amino-2-cyclohexylpropanoic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)
Procedure:
-
Suspend the 2-amino-2-cyclohexylpropanoic acid in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (or concentrated sulfuric acid) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
The crude ester hydrochloride can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired ester.
Protocol 4: Synthesis of this compound
The final step is the reduction of the amino ester to the target amino alcohol.
Materials:
-
Ethyl 2-amino-2-cyclohexylpropanoate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Calcium chloride (CaCl₂)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a solution of ethyl 2-amino-2-cyclohexylpropanoate in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary
The following table summarizes typical yields for each synthetic step, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Bucherer-Bergs Reaction | Acetylcyclohexane | 5-Cyclohexyl-5-methylimidazolidine-2,4-dione | 70-85 |
| 2. Hydrolysis | Hydantoin Intermediate | 2-Amino-2-cyclohexylpropanoic acid | 80-95 |
| 3. Esterification | Amino Acid | Ethyl 2-amino-2-cyclohexylpropanoate | 85-95 |
| 4. Reduction | Amino Ester | This compound | 75-90 |
Derivatization of this compound
The primary amine and hydroxyl groups of the target molecule serve as handles for further derivatization to explore structure-activity relationships.
Caption: Potential derivatization pathways for this compound.
Common derivatization strategies include:
-
N-Alkylation/Acylation: Reaction of the primary amine with alkyl halides or acyl chlorides to introduce various substituents.
-
O-Alkylation/Acylation: Reaction of the hydroxyl group to form ethers or esters.
These modifications can significantly alter the physicochemical properties and biological activity of the parent compound.
References
Analytical Methods for the Characterization of 2-Amino-2-cyclohexylpropan-1-ol: Application Notes and Protocols
Introduction
2-Amino-2-cyclohexylpropan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block in medicinal chemistry. Its structure, featuring a cyclohexyl ring, a tertiary amine, and a primary alcohol, necessitates a comprehensive analytical approach to ensure identity, purity, and stability. This document provides a suite of analytical methods, including chromatographic and spectroscopic techniques, that can be adapted for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for sensitive UV detection. Alternatively, universal detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) can be employed.
Reversed-Phase HPLC for Purity Determination (with Derivatization)
This protocol describes a general approach for purity analysis using pre-column derivatization with a UV-active agent.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization (Example with Dansyl Chloride):
-
To 100 µL of each standard and sample solution, add 100 µL of a dansyl chloride solution (1.5 mg/mL in acetone) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
After cooling, add 100 µL of a quenching reagent (e.g., 2% v/v dimethylamine solution) to remove excess dansyl chloride.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is critical for chiral molecules. This can be achieved using a chiral stationary phase (CSP).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile impurities and confirming the structure of the analyte. Due to the polar nature of amino alcohols, derivatization is typically required to improve volatility and chromatographic peak shape.[1]
Experimental Protocol:
-
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh about 1 mg of this compound into a reaction vial.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Split injection (e.g., 20:1 split ratio) at 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. Expected signals would include those for the cyclohexyl protons, the propanol backbone protons, and the amine and hydroxyl protons. The latter two may be broad and their chemical shifts can be concentration and solvent dependent.
-
Decoupling experiments (e.g., COSY) can help establish proton-proton correlations.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid or dissolved sample, a thin film can be prepared between salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands are expected for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (aliphatic, 2850-3000 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).[2]
-
Quantitative Data Summary
Since no specific experimental data for this compound is available, the following table provides expected ranges and data for a closely related structural isomer, 2-Amino-3-cyclohexylpropan-1-ol, for illustrative purposes.[3]
| Parameter | Expected Value / Range for Analogs | Analytical Technique |
| Molecular Weight | 157.25 g/mol | Mass Spectrometry |
| Melting Point | Data not available; will depend on purity and crystalline form | Differential Scanning Calorimetry (DSC) |
| ¹H NMR Chemical Shifts (δ, ppm) | Cyclohexyl protons: ~0.8-2.0 ppm; CH₂-OH: ~3.4-3.8 ppm; CH-NH₂: ~2.8-3.2 ppm; OH, NH₂: variable, broad | ¹H NMR |
| ¹³C NMR Chemical Shifts (δ, ppm) | Cyclohexyl carbons: ~25-45 ppm; C-OH: ~60-70 ppm; C-NH₂: ~50-60 ppm | ¹³C NMR |
| FTIR Characteristic Bands (cm⁻¹) | 3200-3600 (O-H, N-H stretch); 2850-3000 (C-H stretch); ~1600 (N-H bend); ~1050 (C-O stretch) | FTIR Spectroscopy |
| Purity | >95% (typical for research chemicals) | HPLC, GC |
| Enantiomeric Purity | >98% ee (for enantiopure samples) | Chiral HPLC |
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a novel amino alcohol like this compound.
Caption: Workflow for the analytical characterization of this compound.
HPLC Method Development Logic
This diagram outlines the logical steps involved in developing a robust HPLC method for an amino alcohol.
Caption: Logical flow for HPLC method development for this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Compounds Utilizing Cyclohexyl-Based Chiral Amino Alcohols
Introduction
Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as versatile chiral auxiliaries to control the stereochemical outcome of chemical reactions. Compounds incorporating a cyclohexyl moiety are particularly effective due to the steric bulk and conformational rigidity of the cyclohexane ring, which allows for excellent facial discrimination in the approach of reagents. This document outlines potential applications and generalized protocols for the use of cyclohexyl-containing amino alcohols in the large-scale synthesis of enantiopure compounds, targeting researchers, scientists, and drug development professionals.
Application Note 1: Asymmetric Alkylation of Prochiral Enolates
Application: Diastereoselective alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. By temporarily attaching a chiral cyclohexyl-based amino alcohol to a carboxylic acid derivative, the resulting enolate can be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid derivative.
Workflow Overview:
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Quantitative Data (Based on Analogous Auxiliaries):
| Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-trans-2-phenyl-1-cyclohexanol derivative | Benzyl bromide | LDA | THF | -78 | 85 | >98 |
| (-)-8-Phenylmenthol derivative | Methyl iodide | LDA | THF | -78 | 92 | 95 |
| (+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol derivative | Ethyl iodide | LHMDS | THF | -78 | 88 | 96 |
Experimental Protocol: General Procedure for Asymmetric Alkylation
-
Attachment of the Chiral Auxiliary:
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC, 1.1 eq) and a catalytic amount of DMAP.
-
Add the chiral amino alcohol (1.0 eq) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by filtering the urea byproduct and purifying the crude product by column chromatography to yield the chiral N-acyl derivative.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral N-acyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base (e.g., LDA or LHMDS, 1.1 eq) and stir for 1 hour to generate the enolate.
-
Add the alkylating agent (R-X, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The alkylated N-acyl derivative can be hydrolyzed under acidic or basic conditions (e.g., LiOH in THF/water) to yield the chiral carboxylic acid and recover the auxiliary.
-
Alternatively, reduction with a hydride reagent (e.g., LiAlH4) can yield the corresponding chiral alcohol.
-
The recovered chiral auxiliary can often be purified by crystallization or chromatography for reuse.
-
Application Note 2: Diastereoselective Aldol Reactions
Application: The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The use of a chiral auxiliary attached to the enolate component can effectively control the stereochemical outcome of the reaction.
Workflow Overview:
Caption: General workflow for a diastereoselective aldol reaction.
Quantitative Data (Based on Analogous Auxiliaries):
| Auxiliary | Aldehyde (R'CHO) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Evans Oxazolidinone (for comparison) | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |
| (-)-trans-2-phenyl-1-cyclohexanol derivative | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 78 | 95:5 |
| (-)-8-Phenylmenthol derivative | Propionaldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 82 | 97:3 |
Experimental Protocol: General Procedure for Diastereoselective Aldol Reaction
-
Enolate Formation:
-
Dissolve the chiral N-acyl derivative (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a Lewis acid (e.g., dibutylboron triflate, 1.1 eq) followed by a tertiary amine base (e.g., diisopropylethylamine, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
-
Aldol Addition:
-
Slowly add the aldehyde (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude aldol adduct by flash chromatography.
-
-
Auxiliary Removal:
-
Hydrolyze the aldol adduct using, for example, aqueous hydrogen peroxide and lithium hydroxide to obtain the enantiopure β-hydroxy carboxylic acid and recover the chiral auxiliary.
-
Conclusion
While specific large-scale synthetic protocols for this compound are yet to be established in the literature, the principles and procedures outlined above for analogous cyclohexyl-based chiral auxiliaries provide a robust framework for its application. The steric hindrance and conformational rigidity of the cyclohexyl group are expected to provide high levels of stereocontrol in a variety of asymmetric transformations. Researchers and drug development professionals are encouraged to use these notes as a guide for developing novel, efficient, and scalable syntheses of enantiopure compounds. Experimental validation and optimization will be crucial for translating these general methods to the specific target auxiliary.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction
Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The efficiency, purity, and scalability of intermediate synthesis are critical factors that directly impact the overall cost, environmental footprint, and timeline of drug development and manufacturing.[2] In recent years, significant advancements have focused on creating more sustainable, efficient, and safer synthetic routes.[3] Key innovations include the adoption of green chemistry principles, the implementation of continuous flow manufacturing, and the development of highly selective catalytic methods.[4][5] These technologies not only enhance process efficiency but also align with increasing regulatory and environmental demands for sustainable practices in the pharmaceutical industry.[6][7]
This document provides detailed application notes and experimental protocols for modern synthetic methodologies, targeting researchers, scientists, and drug development professionals.
Application Note 1: Green Chemistry in Intermediate Synthesis via Biocatalysis
Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact.[6] This involves optimizing chemical pathways, utilizing renewable raw materials, and maximizing atom economy.[8] A cornerstone of green pharmaceutical synthesis is biocatalysis, which employs natural enzymes or whole organisms to drive chemical reactions with high selectivity and efficiency under mild conditions.[8] This approach significantly reduces energy consumption, waste generation, and the need for hazardous metal catalysts or reagents.[8][9]
A prominent application is the synthesis of chiral intermediates, which are essential for producing single-enantiomer drugs.[10][11] Enzymes like lipases, reductases, and lyases are used for enantioselective reductions, resolutions, and other key transformations.[12]
Logical Workflow: Integrating Green Chemistry
The following diagram illustrates the decision-making process for incorporating green chemistry principles into the synthesis of a pharmaceutical intermediate.
Caption: Green Chemistry decision workflow for intermediate synthesis.
Experimental Protocol: Asymmetric Aldol Reaction for an Optically Active Tertiary Alcohol Intermediate
This protocol describes the L-proline catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate to produce (S)-CHPGA, a key intermediate for the drug (S)-Oxybutynin.[13] This method is an example of organocatalysis, a key green chemistry technique that avoids the use of metal catalysts.
Materials:
-
Ethyl phenylglyoxylate
-
Cyclohexanone
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl phenylglyoxylate (1 equivalent) in DMSO, add cyclohexanone (10 equivalents).
-
Add L-proline (0.3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired aldol adduct.[13]
Data Presentation
The following table summarizes the results of the L-proline catalyzed reaction, highlighting the high yield and selectivity achieved.[13]
| Solvent | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |
| DMSO | L-proline | >99 | >20:1 | 96 |
Application Note 2: Continuous Flow Synthesis of Intermediates
Flow chemistry has emerged as a transformative technology for manufacturing pharmaceutical intermediates and APIs.[5][14] By conducting reactions in a continuously flowing stream through microreactors or packed beds, this approach offers superior control over reaction parameters like temperature, pressure, and residence time compared to traditional batch processing.[5][15] This precise control enhances reaction efficiency, improves safety when handling hazardous reagents or unstable intermediates, and facilitates seamless multi-step synthesis.[14][15] Flow chemistry is particularly advantageous for scaling up reactions, as production can be increased by running the system for longer durations rather than using larger, potentially hazardous reactors.[16]
Experimental Workflow: Continuous Flow System
The diagram below outlines a typical experimental setup for a two-step continuous flow synthesis, integrating reaction, quenching, and collection.
Caption: Schematic of a multi-step continuous flow synthesis setup.
Experimental Protocol: Flow Synthesis of a Statin Precursor using Immobilized Enzyme
This protocol describes the continuous synthesis of a key lactol intermediate for statins (e.g., atorvastatin, rosuvastatin) using an immobilized 2-deoxy-D-ribose-5-phosphate aldolase (DERA) enzyme in a flow reactor.[17] This approach combines the benefits of biocatalysis and flow chemistry.
Materials:
-
2-deoxy-D-ribose-5-phosphate aldolase (DERA)
-
Support for immobilization (e.g., magnetic nanoparticles (MNPs) or mesoporous silica foam (MCF))[17]
-
Acetaldehyde (AA)
-
Chloroacetaldehyde (CAA)
-
Triethanolamine (TEA) buffer
-
Glutaraldehyde solution (for immobilization)
Equipment:
-
Syringe pumps
-
Fluidized bed millireactor (for MNPs) or Fixed bed millireactor (for MCF)
-
Tubing (e.g., PFA or PTFE)
-
Back pressure regulator
-
Collection vessel
-
HPLC system for analysis
Procedure:
-
Enzyme Immobilization: Immobilize DERA onto the chosen support (MNPs or MCF) using a suitable cross-linking agent like glutaraldehyde, following established procedures.[17] Pack the immobilized enzyme into the appropriate millireactor.
-
System Setup: Assemble the flow system as shown in the diagram above. Use two separate syringe pumps for the aldehyde substrates (AA and CAA) prepared in TEA buffer.
-
Reaction Execution:
-
Pump the substrate solutions through the millireactor containing the immobilized DERA at defined flow rates to control the residence time.
-
Maintain the reactor at a constant, optimized temperature (e.g., 25-30 °C).
-
The reaction is a sequential aldol addition catalyzed by DERA, forming the lactol intermediate.[17]
-
-
Collection and Analysis:
-
The product stream exits the reactor through a back pressure regulator and is collected in a chilled vessel.
-
Analyze samples of the output stream periodically using HPLC to determine conversion, selectivity, and yield.[17]
-
Data Presentation
This table compares the performance of the immobilized DERA enzyme in different reactor configurations for the synthesis of the statin precursor.[17]
| Reactor Type | Immobilization Support | Conversion (%) | Yield (%) | Productivity (g L⁻¹ h⁻¹) |
| Batch Reactor | Magnetic Nanoparticles (MNP) | 95.12 | 93.22 | 18.64 |
| Fixed Bed Millireactor | Mesoporous Silica Foam (MCF) | 93.56 | 91.69 | 104.22 |
| Fluidized Bed Millireactor | Magnetic Nanoparticles (MNP) | 97.78 | 95.85 | 115.02 |
Application Note 3: Catalytic Reductive C-H Silylation for Novel Intermediates
The development of novel synthetic methodologies provides access to new classes of chemical compounds for drug discovery.[18][19] One such area is the synthesis of organosilanes, which are valuable as synthetic intermediates and are increasingly used in medicinal chemistry.[18] Traditional methods for creating carbon-silicon bonds can be lengthy and inefficient. Modern approaches focus on transition metal-catalyzed reactions, such as the direct C-H silylation of phenols, which offers a more efficient, single-pot route to these valuable intermediates.[18]
Reaction Pathway: Catalytic C-H Silylation
This diagram illustrates a generalized pathway for the transition metal-catalyzed ortho-C–H silylation of a phenol using a traceless directing group.
Caption: Pathway for directed catalytic ortho-C-H silylation.
Experimental Protocol: One-Pot Catalytic Reductive C-H Silylation
This protocol is a generalized procedure based on the development of single-pot, transition metal-catalyzed C-H silylations for synthesizing organosilane intermediates.[18]
Materials:
-
Phenol substrate
-
Acetal directing group precursor
-
Transition metal catalyst (e.g., Iridium or Rhodium complex)
-
Silane reagent (e.g., HSiMe(OSiMe₃)₂)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried, sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Oil bath for heating
-
Standard glassware for workup and purification
Procedure:
-
Reactor Setup: In a glovebox or under a stream of inert gas, add the phenol substrate, the acetal directing group precursor, the transition metal catalyst, and the anhydrous solvent to a Schlenk flask.
-
Reaction Initiation: Stir the mixture at room temperature to allow for the formation of the directed substrate.
-
Silylation: Add the silane reagent to the reaction mixture.
-
Heating: Heat the reaction mixture in an oil bath to the optimized temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, typically involving washing with water and brine, followed by extraction with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product via column chromatography to isolate the silylated phenol intermediate. The directing group is often "traceless," meaning it is removed during the workup or a simple subsequent step.[18]
Data Presentation
The efficiency of catalytic C-H functionalization can be compared based on different catalysts or directing groups.
| Catalyst System | Directing Group | Substrate Scope | Yield (%) | Regioselectivity (ortho:meta:para) |
| Catalyst A | Acetal | Electron-rich phenols | 85 | >99:1:0 |
| Catalyst B | Acetal | Electron-neutral phenols | 78 | >99:1:0 |
| Catalyst A | Carbonyl | Electron-poor phenols | 65 | 95:5:0 |
References
- 1. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 2. The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production - Reachem [reachemchemicals.com]
- 3. Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Sustainable Pharma Synthesis: Eco-Friendly Manufacturing - Reachem [reachemchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 9. pharmtech.com [pharmtech.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jst.org.in [jst.org.in]
- 17. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Development of effective synthetic methods - Uppsala University [uu.se]
Application Notes and Protocols: Chiral Ligands for Transition Metal Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds that are crucial for pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of transition-metal-catalyzed asymmetric reactions is profoundly dependent on the structure and electronic properties of the chiral ligands coordinated to the metal center.[1][2][3] These ligands create a chiral environment around the metal, directing the stereochemical outcome of the reaction and allowing for the selective formation of one enantiomer over the other.[3] "Privileged" ligand families, often possessing C2-symmetry, have been developed that demonstrate broad utility and high stereoselectivity across various reactions.[] This document provides detailed application notes and experimental protocols for the preparation and use of several key classes of chiral ligands in transition metal catalysis.
Chiral Salen Ligands
Chiral Salen ligands are versatile [O,N,N,O] tetradentate Schiff bases, typically formed by the condensation of a chiral vicinal diamine with two equivalents of a salicylaldehyde derivative.[5][6][7] Their exceptional steric and electronic tunability makes them highly effective scaffolds in asymmetric catalysis, capable of coordinating with a wide range of metal ions to catalyze reactions such as epoxidations, kinetic resolutions, and cycloadditions.[5][6][8][9]
Logical Workflow: Synthesis of Chiral Salen Ligands
The general synthesis of Salen-type ligands is a straightforward two-step process involving the preparation of the chiral diamine backbone followed by condensation with a suitable salicylaldehyde.
Caption: General workflow for the synthesis of a chiral Salen ligand.
Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
This protocol describes the synthesis of the ligand used in the Jacobsen-Katsuki epoxidation.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (1.00 g, 8.76 mmol)
-
3,5-Di-tert-butylsalicylaldehyde (4.10 g, 17.5 mmol, 2.0 eq)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 3,5-di-tert-butylsalicylaldehyde (4.10 g) in absolute ethanol (40 mL) in a 100 mL round-bottom flask with gentle heating.
-
In a separate beaker, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.00 g) in absolute ethanol (10 mL).
-
Add the diamine solution dropwise to the aldehyde solution at room temperature with stirring. A bright yellow color will develop immediately.
-
Heat the reaction mixture to reflux and maintain for 1 hour. A yellow precipitate will form.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow crystalline solid by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the pure Salen ligand. (Typical yield: >95%).
Application Protocol: Asymmetric Epoxidation of Styrene
Materials:
-
(R,R)-Salen ligand (from above) (0.150 g, 0.27 mmol)
-
Manganese(II) acetate tetrahydrate (0.070 g, 0.28 mmol)
-
Air (as oxidant)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Styrene (1.04 g, 10.0 mmol)
-
m-Chloroperbenzoic acid (m-CPBA) or commercial bleach (NaOCl) as stoichiometric oxidant.
-
4-Phenylpyridine N-oxide (4-PNO), optional axial ligand.
Procedure:
-
Catalyst Preparation: To a flask containing the (R,R)-Salen ligand (0.150 g) in ethanol (15 mL), add manganese(II) acetate tetrahydrate (0.070 g). Reflux the mixture under a stream of air for 1 hour. A dark brown solution of the Mn(III) complex will form. Remove the solvent under reduced pressure.
-
Epoxidation Reaction: Dissolve the prepared Mn-Salen catalyst in 10 mL of anhydrous DCM. Add 4-PNO (optional, ~0.25 eq relative to catalyst).
-
Add styrene (1.04 g) to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the stoichiometric oxidant (e.g., buffered NaOCl solution) dropwise over 1 hour with vigorous stirring.
-
Monitor the reaction by TLC or GC until the styrene is consumed (typically 2-4 hours).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting epoxide by flash chromatography. Analyze the enantiomeric excess (ee) using chiral HPLC or GC.
Performance Data: Metal-Salen Catalyzed Reactions
| Metal | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Mn(III) | Epoxidation | cis-β-Methylstyrene | 85 | 92 | [8][9] |
| Co(III) | Hydrolytic Kinetic Resolution | Propylene Oxide | >45 | >99 | [5][6] |
| Ti(IV) | Cyanosilylation of Benzaldehyde | Benzaldehyde | >94 | 88 | [5] |
| Co(II) | CO₂/Epoxide Copolymerization | Cyclohexene Oxide | >99 | >99 | [5][6] |
Chiral Phosphine Ligands
Chiral phosphine ligands are paramount in asymmetric catalysis, particularly for hydrogenation, due to their strong coordination to transition metals and tunable electronic and steric properties.[1] They can be classified as P-chirogenic (chirality at the phosphorus atom) or, more commonly, as possessing backbone chirality, such as in the famed BINAP ligand.[3][10]
Catalytic Cycle: Asymmetric Hydrogenation
The mechanism for Ru-BINAP catalyzed asymmetric hydrogenation of a ketone provides a classic example of how the chiral ligand enforces stereoselectivity.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocol: Synthesis of (R)-BINAP
The synthesis of atropisomeric ligands like BINAP is a multi-step process. This is a simplified conceptual outline, as the industrial synthesis is complex. A key step is the resolution of racemic BINAPO (BINAP dioxide).
Materials:
-
Racemic 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Hydrogen Peroxide (30% aq.)
-
(+)-Camphorsulfonic acid (CSA) or other chiral resolving agent
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N)
Procedure Outline:
-
Oxidation: Racemic BINAP is oxidized to racemic BINAPO using hydrogen peroxide in a suitable solvent like acetone/DCM.
-
Resolution: The racemic BINAPO is resolved via diastereomeric complex formation with a chiral acid, such as (+)-camphorsulfonic acid. The diastereomers are separated by fractional crystallization.
-
Liberation: The desired enantiomer of the BINAPO-CSA salt is treated with a base to liberate enantiomerically pure (R)-BINAPO.
-
Reduction: The enantiopure (R)-BINAPO is stereospecifically reduced back to (R)-BINAP using a reducing agent like trichlorosilane in the presence of a base such as triethylamine.
-
Purification: The final (R)-BINAP is purified by crystallization.
Application Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
Materials:
-
[RuCl((R)-BINAP)(p-cymene)]Cl (precatalyst)
-
Methyl acetoacetate
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with the Ru-BINAP precatalyst (e.g., 0.01 mol%).
-
Add degassed methanol as the solvent, followed by methyl acetoacetate (substrate).
-
Seal the autoclave, purge with N₂, and then pressurize with H₂ gas (e.g., 50 atm).
-
Heat the reaction mixture (e.g., to 50 °C) and stir vigorously.
-
Monitor the reaction progress by GC for the consumption of the starting material.
-
After completion, cool the reactor, carefully vent the H₂ gas, and purge with N₂.
-
Remove the solvent under reduced pressure. The product, methyl 3-hydroxybutyrate, can be purified by distillation.
-
Determine the enantiomeric excess by chiral GC analysis.
Performance Data: Rh/Ru-Catalyzed Asymmetric Hydrogenation
| Ligand | Metal | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |
| (S)-BINAP | Ru | Ethyl 4-chloroacetoacetate | 45,000 | 100 | >98 | [11] |
| (R,R)-Et-DuPhos | Rh | Methyl (Z)-α-acetamidocinnamate | 10,000 | >99 | >99 | [3] |
| QuinoxP * | Rh | Dimethyl itaconate | 5,000 | 100 | 99 | [2] |
| Xyl-Phanephos | Ru | Acetophenone | 40,000 | 100 | 99 | [12] |
Chiral Bis(oxazoline) (BOX) and Pyridine Bis(oxazoline) (PyBOX) Ligands
BOX and PyBOX ligands are a class of privileged C2-symmetric ligands that are readily synthesized from chiral amino alcohols.[13] PyBOX ligands act as tridentate "pincer-type" coordinators, while BOX ligands are bidentate.[14] They form stable complexes with various metals, including copper, zinc, and lanthanides, and are highly effective in catalyzing a wide range of enantioselective transformations.[13]
Experimental Protocol: One-Pot Synthesis of (S,S)-Ph-BOX
This protocol is based on an efficient one-pot synthesis using a zinc catalyst.[15]
Materials:
-
(S)-Phenylalaninol (2.0 eq)
-
Malononitrile (1.0 eq)
-
Zinc triflate (Zn(OTf)₂) (1.0 eq)
-
Toluene
-
Round-bottom flask with Dean-Stark trap and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, add (S)-phenylalaninol, malononitrile, zinc triflate, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until TLC analysis indicates the complete consumption of the starting materials (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble salts.
-
Wash the organic phase with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary. Yields are often greater than 90%.[15]
Application Protocol: Copper-Catalyzed Asymmetric Cyclopropanation
Materials:
-
(S,S)-Ph-BOX ligand (0.011 mmol, 1.1 mol%)
-
Copper(I) triflate benzene complex [ (CuOTf)₂·C₆H₆ ] (0.005 mmol, 0.5 mol%)
-
Styrene (1.0 mmol)
-
Ethyl diazoacetate (EDA) (1.1 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: In a flame-dried, N₂-purged flask, stir the BOX ligand and copper(I) triflate in anhydrous DCM at room temperature for 1 hour to form the active catalyst complex.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add styrene to the solution.
-
Add ethyl diazoacetate (EDA) slowly via a syringe pump over several hours. Caution: Diazo compounds are potentially explosive and toxic.
-
Allow the reaction to stir at the same temperature until the EDA is fully consumed (monitored by the disappearance of its yellow color and TLC).
-
Quench the reaction by exposing it to air.
-
Concentrate the mixture and purify the product by flash chromatography on silica gel.
-
Determine the diastereomeric ratio (trans/cis) by ¹H NMR and the enantiomeric excess of the major diastereomer by chiral GC or HPLC.
Performance Data: BOX and PyBOX in Asymmetric Catalysis
| Ligand | Metal | Reaction Type | Yield (%) | ee (%) | Reference |
| (S,S)-i-Pr-BOX | Cu(I) | Cyclopropanation | 94 | 99 (trans) | [13] |
| (S)-i-Pr-PyBOX | Rh(III) | Hydrosilylation of Acetophenone | 95 | 96 | [14] |
| (R,R)-Ph-PyBOX | Cu(I) | Addition of Alkynes to Imines | 91 | 97 | |
| i-Pr-PyBOX | La(III) | Mannich-type Reaction | >99 | 98 |
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajchem-b.com [ajchem-b.com]
- 13. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 14. blog.strem.com [blog.strem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-2-cyclohexylpropan-1-ol
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Amino-2-cyclohexylpropan-1-ol. The protocols and techniques described are based on general methods for purifying amino alcohols and should be optimized for your specific experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility.- Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent and slowly add an anti-solvent (in which it is poorly soluble) until turbidity persists. Then, heat to redissolve and cool slowly.- Reduce the amount of solvent used for dissolution. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Avoid disturbing the flask during crystal formation. | |
| Product "Oils Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture.- Try dissolving the crude product at a lower temperature. |
| The presence of impurities is depressing the melting point. | - Perform a preliminary purification step, such as a simple column filtration through a plug of silica gel, to remove major impurities before recrystallization. | |
| Persistent Impurities After Column Chromatography | The polarity of the eluent is too high or too low. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The column is overloaded with the sample. | - Use a larger column or reduce the amount of sample loaded. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight. | |
| High Backpressure During Column Chromatography | The column filter or frit is clogged. | - Ensure your sample is fully dissolved and filtered before loading it onto the column.[1] |
| The silica gel particles are too fine or the column has been packed improperly. | - Use silica gel with a larger mesh size.- Repack the column carefully to ensure it is homogeneous. | |
| Product Degradation During Distillation | The distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for amino alcohols like this compound are vacuum distillation, recrystallization, and column chromatography. For highly impure samples, converting the amino alcohol to a salt (e.g., hydrochloride or oxalate), crystallizing the salt, and then neutralizing it to recover the pure free base can be a very effective method.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, good starting points for recrystallizing polar amino alcohols include solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water or methanol/ether. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Always perform small-scale solubility tests to find the best solvent or solvent system.
Q3: How can I remove residual starting materials or by-products?
A3: The choice of method depends on the impurity.
-
Non-polar impurities: These are often effectively removed by column chromatography.
-
Polar impurities and inorganic salts: These can sometimes be removed by washing an organic solution of your product with water or brine. Alternatively, recrystallization is often effective at excluding these impurities.
-
Isomeric impurities: Careful column chromatography or fractional distillation may be required to separate isomers.
Q4: My purified this compound is a waxy solid or oil. How can I induce crystallization?
A4: If your purified product is an oil, it may be due to residual solvent or minor impurities.
-
Remove Solvent: Ensure all solvent is removed under high vacuum, possibly with gentle heating.
-
Scratch: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) and stir vigorously. This can sometimes wash away impurities and encourage the product to solidify.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product and add a potential solvent dropwise. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of your product from impurities (aim for an Rf value of ~0.3 for the product). A common starting point for amino alcohols is a mixture of dichloromethane/methanol or ethyl acetate/methanol, often with a small amount (~1%) of triethylamine or ammonia to prevent the compound from streaking on the silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for oiling out during recrystallization.
References
Technical Support Center: Synthesis of 2-Amino-2-cyclohexylpropan-1-ol
Disclaimer: The synthesis of 2-Amino-2-cyclohexylpropan-1-ol is not widely documented in publicly available literature. This guide is based on established chemical principles and common experimental outcomes for the synthesis of structurally similar β-amino alcohols. The protocols and troubleshooting advice provided are intended as a general reference and may require optimization for this specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: Based on the synthesis of analogous β-amino alcohols, two primary retrosynthetic disconnections are most viable:
-
From a Cyclohexyl Grignard Reagent and a protected aminopropionaldehyde derivative: This involves the nucleophilic addition of a cyclohexyl magnesium halide to a suitable electrophile.
-
From a protected 2-amino-2-cyclohexylpropanoic acid derivative: This route would involve the reduction of the carboxylic acid or its ester to the primary alcohol.[1][2]
A third, convergent approach could involve the ring-opening of a suitable epoxide with an appropriate amine, a common method for β-amino alcohol synthesis.[3][4][5][6]
Q2: What are the main challenges in synthesizing this type of β-amino alcohol?
A2: Researchers may encounter several challenges, including:
-
Low Yields: Due to side reactions, incomplete reactions, or difficult purification.
-
Stereocontrol: If a specific stereoisomer is desired, achieving high enantiomeric or diastereomeric excess can be difficult.
-
Purification: The polar nature of both the amino and hydroxyl groups can make purification by chromatography challenging and may require derivatization or specialized techniques like crystallization of salts.[7][8]
-
Side Reactions: Depending on the route, side reactions such as over-addition of Grignard reagents or undesired reductions can occur.[9]
Q3: How can I purify the final product?
A3: Purification of amino alcohols can be achieved through several methods:
-
Crystallization: The product can often be precipitated as a salt (e.g., hydrochloride or oxalate) to improve its crystallinity and remove non-basic impurities. The free base can then be regenerated.[8]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: While the polarity can be an issue, silica gel chromatography using a solvent system with a small amount of base (like triethylamine or ammonia in methanol) can be effective. Reversed-phase HPLC is also an option for analytical and small-scale preparative separations.[10]
-
Resolution of Enantiomers: If a racemic mixture is produced, chiral resolving agents or chiral chromatography may be necessary to separate the enantiomers.[7][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yield is a common issue. Consider the following potential causes based on a plausible Grignard-based synthesis route:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is oven-dried, and solvents are anhydrous. It's often best to use freshly prepared Grignard reagent.
-
Poor Quality Starting Materials: Verify the purity of your starting materials (e.g., 2-aminopropan-1-ol derivative, cyclohexyl bromide).
-
Suboptimal Reaction Temperature: Grignard additions are often performed at low temperatures (e.g., 0 °C or below) to minimize side reactions. After the initial addition, the reaction may need to be warmed to room temperature to go to completion.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the Grignard reagent is often used.
-
Inefficient Quenching: The quenching step (typically with aqueous acid or ammonium chloride) should be done carefully at low temperatures to avoid degradation of the product.
Issue 2: Product is Impure After Work-up
Q: My NMR/LC-MS analysis shows multiple unexpected signals. What are the likely impurities and how can I remove them?
A: The nature of impurities will depend on your synthetic route. Here are some common possibilities:
-
Unreacted Starting Materials: If the reaction did not go to completion, you will see starting materials in your product mixture. Consider increasing the reaction time or temperature (with caution).
-
Side Products from Grignard Reaction: With a nitrile-based route, incomplete hydrolysis of the imine intermediate can be an issue. Ensure the acidic workup is sufficient in time and concentration to fully convert the imine to a ketone, which is then reduced.[12][13][14]
-
Over-alkylation: In some cases, the amine could be alkylated by the starting halide if not properly protected.
-
Solvent and Reagent Residues: Ensure your product is thoroughly dried under vacuum to remove residual solvents.
Troubleshooting Steps:
-
Re-purify: Attempt a different purification method. If you used chromatography, try crystallization as a salt, or vice-versa.
-
Acid-Base Extraction: An acid-base workup can help remove non-basic organic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product with an organic solvent.
Experimental Protocols & Data
Illustrative Protocol: Synthesis via Grignard Addition to a Nitrile Intermediate
This protocol is a generalized procedure and will require optimization.
-
Step 1: Synthesis of the Ketone Intermediate:
-
To a solution of cyclohexylmagnesium bromide (1.1 eq.) in anhydrous THF at 0 °C, slowly add a solution of 2-aminopropionitrile (1.0 eq., with the amine protected, e.g., as a Boc derivative) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting intermediate is the protected amino ketone.
-
-
Step 2: Reduction to the Amino Alcohol:
-
Dissolve the crude ketone in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the protected amino alcohol.
-
-
Step 3: Deprotection:
-
Dissolve the protected amino alcohol in a suitable solvent (e.g., dichloromethane for a Boc group).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess acid in vacuo.
-
Dissolve the residue in water, basify with NaOH, and extract the final product with an organic solvent.
-
Table 1: Influence of Reaction Conditions on Ketone Formation (Step 1)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0 °C to RT | -78 °C to RT | RT | Lower temperatures generally improve selectivity and reduce side reactions. |
| Solvent | THF | Diethyl Ether | Toluene | THF is often preferred for its ability to solvate the Grignard reagent. |
| Equivalents of Grignard | 1.1 eq. | 1.5 eq. | 2.0 eq. | A slight excess is optimal; large excesses can lead to more side products. |
| Typical Yield | 60-75% | 55-70% | 40-60% | Illustrative yields based on similar reactions. |
Table 2: Comparison of Reducing Agents for Amino Ketone Reduction (Step 2)
| Reducing Agent | Solvent | Temperature | Typical Yield | Notes |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to RT | 85-95% | Mild, selective for ketones. Diastereoselectivity may vary. |
| Lithium Aluminum Hydride (LiAlH₄) | THF/Diethyl Ether | 0 °C to RT | 90-98% | Powerful reducing agent; reduces most carbonyls. Requires strictly anhydrous conditions.[1] |
| Hydrogenation (H₂, Pd/C) | Methanol/Ethanol | RT, 1-5 atm | 70-90% | Can be slow; may also cleave certain protecting groups. |
Visualizations
Experimental Workflow
Caption: A plausible three-step synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. akjournals.com [akjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-Amino-2-cyclohexylpropan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 2-Amino-2-cyclohexylpropan-1-ol, a key intermediate in various research and development applications.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically prepared by the reduction of 2-Amino-2-cyclohexylpropanoic acid.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding. What are the possible causes and how can I fix this?
-
Answer: Low or no yield can stem from several factors related to the reagents, reaction conditions, or work-up procedure. Here are the primary aspects to investigate:
-
Activity of the Reducing Agent: The most common method for this synthesis is the reduction of the corresponding carboxylic acid. The activity of reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in combination with an activating agent for the carboxylic acid is crucial.[1][2]
-
Troubleshooting:
-
Ensure the reducing agent is fresh and has been stored under anhydrous conditions. LiAlH₄ is particularly sensitive to moisture.
-
Increase the molar excess of the reducing agent. See the data table below for suggested ranges.
-
-
-
Activation of the Carboxylic Acid: Direct reduction of a carboxylic acid with NaBH₄ is often slow. The carboxylic acid typically requires activation, for example, by conversion to a mixed anhydride or an ester.[1]
-
Troubleshooting:
-
If using a mixed anhydride method (e.g., with ethyl chloroformate), ensure the reaction is carried out at a low temperature (typically 0 °C to -15 °C) to prevent side reactions.
-
Ensure all reagents used for the activation step are anhydrous.
-
-
-
Reaction Temperature and Time:
-
Troubleshooting:
-
If using LiAlH₄, the reaction is typically performed in an anhydrous ether solvent like THF, starting at 0 °C and then warming to room temperature or refluxing. Ensure the reaction is stirred for a sufficient duration (typically several hours to overnight).
-
For NaBH₄ reductions of activated carboxylic acids, the reaction time might need to be extended.
-
-
-
Aqueous Work-up: The work-up procedure to quench the excess reducing agent and isolate the product is critical.
-
Troubleshooting:
-
For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, then 15% NaOH solution, then water) is a standard and effective method to produce a granular precipitate that is easily filtered. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, significantly reducing the isolated yield.
-
-
-
Issue 2: Presence of an Impurity with a Carboxylic Acid Peak in IR/NMR
-
Question: My final product shows a peak around 1700-1750 cm⁻¹ in the IR spectrum and a broad singlet around 10-12 ppm in the ¹H NMR, indicating the presence of a carboxylic acid. Why is my starting material still present?
-
Answer: The presence of the starting material, 2-Amino-2-cyclohexylpropanoic acid, in your final product indicates incomplete reduction.
-
Possible Causes:
-
Insufficient amount of reducing agent.
-
Deactivation of the reducing agent by moisture.
-
The reaction time was too short, or the temperature was too low.
-
Poor activation of the carboxylic acid.
-
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Double-check the calculations for the molar equivalents of the reducing agent. It is common to use a 2-4 fold excess of the hydride reagent.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic reagents like LiAlH₄ in a glovebox or under an inert atmosphere.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A suitable solvent system might be Dichloromethane:Methanol (9:1). The amino acid will have a lower Rf value than the amino alcohol product.
-
Extend Reaction Time/Increase Temperature: If TLC shows the presence of starting material after the initial reaction time, consider extending the reaction time or gradually increasing the temperature (e.g., from room temperature to a gentle reflux).
-
-
Issue 3: Over-reduction or Unexpected Side Products
-
Question: I am observing unexpected peaks in my characterization data (LC-MS, NMR) that do not correspond to the starting material or the desired product. What side reactions could be occurring?
-
Answer: While the primary side reaction is often incomplete reduction, other side reactions can occur depending on the specific conditions and the presence of any protecting groups.
-
Potential Side Reactions:
-
Amine Alkylation: If an N-protecting group is used and subsequently removed, side reactions related to the deprotection step can occur.
-
Racemization: While the reduction of α-amino acids to amino alcohols with agents like LiAlH₄ or NaBH₄ generally proceeds with retention of stereochemistry, harsh reaction conditions (e.g., high temperatures for extended periods) could potentially lead to some degree of racemization if the chiral center is sensitive.[2]
-
Formation of Dimer/Polymer: Although less common for this type of reduction, intermolecular reactions could potentially lead to the formation of ester or amide dimers if the activation of the carboxylic acid is not well-controlled.
-
-
Troubleshooting:
-
Purification: Optimize the purification method. Flash column chromatography is often effective for removing impurities. A gradient elution from a non-polar solvent to a more polar solvent system can help separate the desired amino alcohol from less polar impurities.
-
Characterization of Byproducts: If the impurity is significant, try to isolate and characterize it to understand the side reaction pathway. This information is invaluable for optimizing the reaction conditions to minimize its formation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for reducing 2-Amino-2-cyclohexylpropanoic acid?
-
A1: One of the most common and reliable methods is the use of Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF). This reagent is powerful enough to reduce the carboxylic acid directly to the alcohol. Alternatively, activating the carboxylic acid (e.g., as a mixed anhydride with ethyl chloroformate) followed by reduction with a milder reducing agent like Sodium Borohydride (NaBH₄) is also a widely used method that can be easier to handle.[1][2]
-
-
Q2: Do I need to protect the amino group before the reduction?
-
A2: It is often advantageous to protect the amino group (e.g., as a Boc or Cbz derivative) before the reduction. This can prevent potential side reactions involving the amine, such as the formation of complex salts with the aluminum species, and can improve the solubility of the starting material in organic solvents. The protecting group can then be removed in a subsequent step.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The product, this compound, will be more non-polar than the starting amino acid and will thus have a higher Rf value. Staining with ninhydrin can be used to visualize both the starting material and the product if the amine is unprotected.
-
-
Q4: What are the typical purification techniques for this compound?
-
A4: The crude product can be purified by several methods. If the product is crystalline, recrystallization can be an effective method. For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is the most common method. A typical eluent system would be a gradient of methanol in dichloromethane.
-
Quantitative Data Summary
The following table provides a general guideline for optimizing the reaction conditions. The exact values should be optimized for your specific setup.
| Parameter | LiAlH₄ Reduction | NaBH₄ / Mixed Anhydride Reduction |
| Molar Equiv. of Reductant | 2.0 - 4.0 | 3.0 - 5.0 |
| Solvent | Anhydrous THF, Diethyl ether | THF, Dioxane |
| Temperature | 0 °C to Reflux | -15 °C (activation), 0 °C to RT (reduction) |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
| Common Impurities | Starting Material (incomplete reduction) | Starting Material, Unreacted activated intermediate |
Experimental Protocols
Protocol 1: General Procedure for LiAlH₄ Reduction of 2-Amino-2-cyclohexylpropanoic acid
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of LiAlH₄ (3.0 eq.) in anhydrous THF to a three-necked flask equipped with a dropping funnel and a condenser. Cool the flask to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 2-Amino-2-cyclohexylpropanoic acid (1.0 eq., preferably N-protected) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. The aluminum salts should precipitate as a white, granular solid. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Visualization of complete vs. incomplete reduction.
References
Technical Support Center: Crystallization of 2-Amino-2-cyclohexylpropan-1-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Amino-2-cyclohexylpropan-1-ol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound and its derivatives.
Issue 1: The compound will not crystallize and remains an oil.
-
Question: I have followed the general crystallization protocol, but my this compound derivative oils out instead of forming crystals. What should I do?
-
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This often occurs when the compound's solubility is too high in the chosen solvent system at the crystallization temperature, or if the cooling rate is too rapid.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil fully re-dissolves. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for nucleation and ordered crystal growth.
-
Add a Co-solvent: Introduce a co-solvent (an "anti-solvent") in which your compound is less soluble. This should be added dropwise to the heated solution until slight turbidity (cloudiness) is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly. For amino alcohols, a mixture of a primary solvent like ethanol or methanol with an anti-solvent like hexane or ethyl acetate can be effective.
-
Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous attempt, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Concentrate the Solution: If the compound is too dilute, slowly evaporate some of the solvent to increase the concentration and induce crystallization.
-
Issue 2: The resulting crystals are very small or needle-like.
-
Question: My crystallization yielded very fine, needle-like crystals that are difficult to filter and handle. How can I obtain larger, more well-defined crystals?
-
Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[1] This can be influenced by high levels of supersaturation and the presence of impurities.[1][2]
Troubleshooting Steps:
-
Reduce Supersaturation: Decrease the rate of cooling or the rate of anti-solvent addition. A lower level of supersaturation encourages slower, more controlled crystal growth, leading to larger crystals.
-
Solvent Selection: Experiment with different solvent systems. Solvents that promote slightly higher solubility can sometimes lead to the growth of larger, more equant crystals. For amino acid derivatives, water-alcohol mixtures are a good starting point.[3]
-
pH Adjustment: For amino alcohols, the pH of the solution can significantly impact crystal habit. Ensure the pH is at or near the isoelectric point of your compound to minimize solubility and promote ordered crystallization.
-
Reslurrying: The morphology of the product can often be improved by reslurrying the crystallization product.[1][2]
-
Issue 3: The crystallized product has low purity.
-
Question: After crystallization, I'm finding that my this compound derivative is still impure. What are the likely causes and how can I improve the purity?
-
Answer: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.[2] The presence of structurally related impurities can significantly impact the crystallization process and final product purity.[1][2][3]
Troubleshooting Steps:
-
Recrystallization: Perform a second crystallization of the impure solid. This is often the most effective way to remove impurities.
-
Solvent Choice: The choice of solvent can influence impurity rejection. A solvent system where the impurity has high solubility and the target compound has the desired low solubility at cold temperatures is ideal.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains impurities.
-
Initial Purity: Ensure the starting material has a minimum purity of 80-90% before attempting crystallization for single crystal X-ray diffraction.
-
Data Presentation
While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in the literature, the following table provides general guidance on solvent selection based on the properties of related amino alcohols and amino acids.
Table 1: General Solvent Systems for Crystallization of Amino Alcohols
| Solvent System | Polarity | Typical Use | Considerations |
| Water | High | For derivatives with high polarity and hydrogen bonding capacity. | Solubility can be highly pH-dependent. |
| Alcohols (Methanol, Ethanol, Isopropanol) | High | Good general solvents for amino alcohols; often used in combination with water or a non-polar co-solvent. | Highly volatile alcohols may evaporate too quickly, leading to poor crystal quality. |
| Water/Alcohol Mixtures | Variable | Allows for fine-tuning of solubility. A common starting point for method development. | The optimal ratio needs to be determined experimentally. |
| Ethyl Acetate | Medium | Can be a good choice for less polar derivatives or as an anti-solvent. | |
| Hexane/Heptane | Low | Primarily used as anti-solvents to induce precipitation from more polar solvents. | The compound should have very low solubility in these solvents. |
| Acetone | Medium | Can be used, but its high volatility can make controlled crystallization challenging. | Often used in combination with a less volatile, non-polar solvent like n-Hexane.[4] |
Experimental Protocols
Protocol 1: General Cooling Crystallization
This protocol provides a general method for the crystallization of this compound derivatives from a single solvent or a solvent mixture.
Methodology:
-
Dissolution: In a clean flask, dissolve the crude compound in the minimum amount of a suitable solvent (or solvent mixture) at an elevated temperature (e.g., near the solvent's boiling point). Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is too soluble in a particular solvent, even at low temperatures.
Methodology:
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, drop by drop, until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting crystallization processes.
Caption: Troubleshooting workflow for a compound that oils out.
Caption: Logical relationships for addressing low product purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]
- 3. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 4. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-2-cyclohexylpropan-1-ol Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-reaction removal of the 2-amino-2-cyclohexylpropan-1-ol chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing the this compound auxiliary when it is attached to a substrate via an amide bond?
A1: The most common methods for cleaving the N-acyl bond to remove an amino alcohol-based chiral auxiliary are basic hydrolysis, acidic hydrolysis, and reductive cleavage. The choice of method depends on the stability of your desired product and the desired functional group after cleavage (e.g., carboxylic acid, alcohol, or aldehyde).
Q2: How can I remove the auxiliary to yield a carboxylic acid?
A2: Basic hydrolysis is the preferred method to obtain a carboxylic acid while minimizing the risk of racemization. A widely used and mild condition is treatment with lithium hydroperoxide (LiOH/H₂O₂).[1][2]
Q3: What conditions can I use to obtain an alcohol or aldehyde from my N-acyl substrate?
A3: Reductive cleavage of the amide bond will yield a primary alcohol. Common reagents for this transformation include lithium borohydride (LiBH₄) or samarium(II) iodide (SmI₂). Subsequent oxidation of the resulting alcohol can then yield the corresponding aldehyde.
Q4: Is acidic hydrolysis a recommended method for cleavage?
A4: While acidic hydrolysis is a classic method for amide cleavage, it often requires harsh conditions (e.g., strong acid and high temperatures). These conditions can lead to epimerization at the newly formed stereocenter or degradation of sensitive functional groups on the product.[3] It should be used with caution and only if other methods fail.
Q5: How can I recover the this compound auxiliary after cleavage?
A5: After the cleavage reaction, the protonated amino alcohol auxiliary is typically water-soluble. It can be separated from the desired organic product by performing a liquid-liquid extraction. The aqueous layer containing the auxiliary can then be basified to deprotonate the amine, allowing for its extraction back into an organic solvent and subsequent purification for reuse.
Q6: What is epimerization and how can I prevent it during auxiliary removal?
A6: Epimerization is the change in configuration at one of several stereogenic centers in a molecule, which would result in the loss of enantiomeric purity of your product.[3][4] To prevent this, it is crucial to use mild cleavage conditions. For hydrolysis, low temperatures and reagents like LiOH/H₂O₂ are recommended.[1][5] For any method, it is important to avoid prolonged reaction times and high temperatures.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Steric hindrance around the amide carbonyl. | 1. Increase the equivalents of the cleaving reagent (e.g., LiOH, LiBH₄).2. Gradually increase the reaction temperature, monitoring for product degradation or epimerization.3. Increase the reaction time. For sterically hindered substrates, consider a more potent cleavage method, but be mindful of compatibility with other functional groups. |
| Low Yield of Desired Product | 1. Degradation of the product under the cleavage conditions.2. Inefficient extraction during workup.3. Adsorption of the product onto silica gel during chromatography. | 1. Switch to milder conditions (e.g., from acidic to basic hydrolysis). Use lower temperatures and shorter reaction times.2. Ensure the pH of the aqueous phase is appropriate for your product's solubility during extraction. Perform multiple extractions with the organic solvent.3. Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by crystallization. |
| Epimerization/Racemization of Product | 1. Harsh reaction conditions (high temperature, strong acid/base).2. Prolonged exposure to cleavage conditions.3. Presence of an acidic proton α to the carbonyl, which can be removed under basic conditions. | 1. Use milder reagents (e.g., LiOH/H₂O₂ instead of NaOH or H₂SO₄).[1][5]2. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.3. Run the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of epimerization. |
| Difficulty Separating Product from Auxiliary | 1. Incomplete protonation or deprotonation of the amino alcohol auxiliary during workup.2. Formation of an emulsion during extraction. | 1. During acidic extraction for auxiliary removal, ensure the pH is sufficiently low (pH ~1-2). When recovering the auxiliary, ensure the pH is sufficiently high (pH ~12-13).2. Add brine (saturated NaCl solution) to the extraction mixture to help break up emulsions. If necessary, filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Basic Hydrolysis to Carboxylic Acid using LiOH/H₂O₂
This method is effective for the mild cleavage of the N-acyl auxiliary to yield the corresponding carboxylic acid, with a low risk of epimerization.[1][2]
Reagents and Materials:
-
N-acyl substrate
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl substrate in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4 equivalents) dropwise to the stirred solution.
-
Add an aqueous solution of LiOH·H₂O (2 equivalents in 5 mL H₂O) dropwise. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LCMS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 10 mL per mmol of substrate) and stir for 30 minutes at room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by column chromatography or crystallization.
-
The aqueous layer can be basified with NaOH and extracted with an organic solvent to recover the chiral auxiliary.
Protocol 2: Reductive Cleavage to Alcohol using SmI₂
This protocol describes the reductive cleavage of the amide bond to yield the corresponding primary alcohol using samarium(II) iodide. This method is known for its high chemoselectivity.[6][7]
Reagents and Materials:
-
N-acyl substrate
-
Tetrahydrofuran (THF), anhydrous
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Triethylamine (Et₃N) or another suitable amine
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the N-acyl substrate in anhydrous THF (e.g., 10 mL per mmol of substrate).
-
Add triethylamine (4 equivalents) and water (4 equivalents) to the solution.
-
Add the 0.1 M solution of SmI₂ in THF (4-8 equivalents) dropwise at room temperature. A deep blue or green color should persist, indicating an excess of SmI₂.
-
Stir the reaction at room temperature and monitor by TLC or LCMS. The reaction may take from 30 minutes to several hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ until the color dissipates, followed by saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by silica gel chromatography.
Data Summary
The following table summarizes the key aspects of the recommended cleavage methods.
| Method | Product | Key Reagents | Typical Conditions | Advantages | Potential Issues |
| Basic Hydrolysis | Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | Mild, low risk of epimerization, good yields.[1] | May not be suitable for base-sensitive substrates. |
| Reductive Cleavage | Alcohol | SmI₂, Et₃N, H₂O | Anhydrous THF, 23 °C | Highly chemoselective, avoids C=O reduction products.[6][7] | Requires anhydrous conditions, SmI₂ is air-sensitive. |
| Acidic Hydrolysis | Carboxylic Acid | H₂SO₄ or HCl | Aqueous solvent, Reflux | Simple reagents. | Harsh conditions, high risk of epimerization and product degradation.[3] |
Visual Guides
Experimental Workflow for Auxiliary Removal
Caption: General workflow for chiral auxiliary removal and product purification.
Troubleshooting Logic for Incomplete Cleavage
Caption: Decision tree for troubleshooting incomplete auxiliary cleavage reactions.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. connectsci.au [connectsci.au]
- 6. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselectivity in Reactions with 2-Amino-2-cyclohexylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering diastereoselectivity challenges in reactions involving 2-Amino-2-cyclohexylpropan-1-ol.
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.) in Aldol Reactions
You are performing an aldol reaction using a ketone and an aldehyde, with this compound as a chiral auxiliary, but the desired diastereomer is not the major product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et2O, Toluene, CH2Cl2). | Improved diastereoselectivity as the solvent can influence the organization of the transition state. |
| Incorrect Temperature | Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, 0 °C). | Lower temperatures often enhance diastereoselectivity by favoring the more ordered transition state. |
| Inappropriate Lewis Acid | If applicable, screen different Lewis acids (e.g., TiCl4, SnCl4, ZnCl2) and their stoichiometry. | The choice of Lewis acid can significantly impact the chelation control and, consequently, the diastereomeric ratio. |
| Steric Hindrance | If possible, modify the protecting group on the amino alcohol or the substrates to optimize steric interactions in the transition state. | Fine-tuning steric bulk can favor the formation of one diastereomer over the other. |
| Enolate Geometry | The geometry of the enolate (E or Z) can influence the stereochemical outcome. Vary the base used for enolate formation (e.g., LDA, LiHMDS, NaHMDS). | Different bases can favor the formation of one enolate isomer, leading to a higher diastereomeric ratio. |
Issue 2: Poor Diastereoselectivity in Grignard Reactions
You are using this compound as a chiral ligand in the addition of a Grignard reagent to an aldehyde or ketone, resulting in a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Grignard Reagent Reactivity | Switch from a highly reactive Grignard reagent (e.g., MeMgBr) to a less reactive one, or use an organozinc or organolithium reagent. | A change in the organometallic reagent can alter the transition state geometry and improve selectivity. |
| Solvent Effects | The coordinating ability of the solvent is crucial. Compare ethereal solvents like THF and Et2O with non-coordinating solvents like toluene. | The solvent's interaction with the magnesium atom of the Grignard reagent can influence the stereochemical outcome. |
| Presence of Additives | The addition of certain salts, like CeCl3, can enhance diastereoselectivity in reactions with organometallic reagents.[1] | Formation of a cerium ate complex can lead to a more rigid transition state, improving diastereoselectivity. |
| Ligand-to-Metal Ratio | Vary the stoichiometry of the this compound ligand relative to the Grignard reagent. | An optimal ligand-to-metal ratio is often necessary to form the catalytically active chiral species. |
| Temperature Control | As with aldol reactions, lower reaction temperatures generally favor higher diastereoselectivity. | Reduced thermal energy minimizes the formation of the less stable diastereomeric transition state. |
Frequently Asked Questions (FAQs)
Q1: How does the cyclohexyl group in this compound influence diastereoselectivity?
The bulky cyclohexyl group plays a crucial role in establishing facial selectivity by creating a sterically demanding environment around the reactive center. In a well-defined transition state, this steric hindrance directs the incoming reagent to attack from the less hindered face of the substrate, thereby favoring the formation of one diastereomer. The conformational rigidity of the cyclohexyl ring contributes to a more ordered transition state, which can lead to higher diastereoselectivity.
Q2: What is the general mechanism for achieving diastereoselectivity with a chiral amino alcohol auxiliary?
Chiral amino alcohols, like this compound, typically function by forming a chiral complex or a temporary covalent bond with one of the reactants. This creates a chiral environment that biases the approach of the second reactant. For example, in an aldol reaction, the amino alcohol can form a chiral enamine or be part of a chiral ligand that coordinates to a metal enolate, directing the subsequent attack of the aldehyde.
Q3: Can I use this compound as a catalyst instead of a stoichiometric auxiliary?
While chiral amino alcohols are often used as stoichiometric auxiliaries, they or their derivatives can sometimes be employed in catalytic amounts. This typically requires a catalytic cycle where the chiral species is regenerated after each product-forming step. Such catalytic systems often involve the use of co-catalysts or additives. For instance, in some asymmetric reductions or additions, the amino alcohol can act as a ligand for a metal catalyst.
Q4: How do I determine the diastereomeric ratio of my reaction product?
The diastereomeric ratio (d.r.) is typically determined using analytical techniques that can distinguish between diastereomers. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient, as diastereomers usually have distinct chemical shifts for certain protons. Integration of the corresponding peaks allows for quantification.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Using a suitable column, diastereomers can often be separated, and the ratio of their peak areas gives the d.r. Chiral columns are not necessary for separating diastereomers.
Q5: What is a typical experimental protocol for an aldol reaction using a chiral amino alcohol auxiliary?
Experimental Protocols
General Protocol for a Diastereoselective Aldol Reaction
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation of the Chiral Auxiliary Adduct:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) is added the ketone (1.0 eq.).
-
The mixture is stirred at room temperature for a specified time to form the corresponding enamine or oxazolidine, often with azeotropic removal of water.
-
-
Enolate Formation:
-
The solution containing the chiral adduct is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
A solution of a lithium amide base, such as lithium diisopropylamide (LDA) (1.1 eq.), in an appropriate solvent is added dropwise to generate the lithium enolate. The mixture is stirred at this temperature for 30-60 minutes.
-
-
Aldol Addition:
-
The aldehyde (1.2 eq.) is added dropwise to the cold enolate solution.
-
The reaction is stirred at the low temperature for several hours until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired diastereomer.
-
-
Cleavage of the Auxiliary:
-
The chiral auxiliary is typically removed under acidic or basic conditions, or by reduction, to yield the final chiral aldol product. The specific cleavage conditions depend on the nature of the linkage between the auxiliary and the product.
-
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A flowchart for systematically troubleshooting poor diastereoselectivity.
Conceptual Pathway of a Chiral Auxiliary-Mediated Reaction
References
Scalability challenges in the synthesis of 2-Amino-2-cyclohexylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-cyclohexylpropan-1-ol. The information provided is intended to address common challenges encountered during laboratory-scale experiments and scale-up efforts.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis.
I. Grignard Reaction Step: Synthesis of N-Boc-2-amino-2-cyclohexylpropanone
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a common issue. The primary cause is often the presence of moisture or impurities on the magnesium turnings, which deactivates the surface.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Activate Magnesium Turnings: If the reaction does not start, the magnesium turnings may need activation. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask (under inert atmosphere) to expose a fresh surface.
-
Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. Be prepared for a vigorous reaction once it starts.
-
Q2: The yield of my Grignard reaction is low, and I am observing significant side products. How can I improve this?
A2: Low yields in this Grignard reaction are often due to side reactions or incomplete reaction.
-
Potential Causes & Solutions:
-
Temperature Control: The Grignard reaction is exothermic. Poor temperature control can lead to side reactions, such as Wurtz coupling of the cyclohexyl bromide. Maintain a consistent and low temperature during the addition of cyclohexyl bromide.
-
Purity of Starting Materials: Ensure the N-Boc-2-aminopropionitrile is pure. Impurities can interfere with the reaction.
-
Slow Addition: Add the cyclohexyl bromide solution dropwise to the magnesium suspension to maintain a steady reaction rate and prevent temperature spikes.
-
Hydrolysis of Grignard Reagent: The presence of any moisture will quench the Grignard reagent. Ensure all solvents and reagents are scrupulously dry.
-
Q3: During scale-up of the Grignard reaction, I am facing challenges with heat management. What are the recommended procedures?
A3: Heat management is a critical safety and process control parameter during the scale-up of exothermic reactions like the Grignard synthesis.
-
Recommendations for Scale-up:
-
Reactor Type: Utilize a jacketed reactor with a reliable cooling system to effectively dissipate the heat generated.
-
Addition Rate: A slower, controlled addition of the cyclohexyl bromide is crucial at a larger scale to manage the exotherm.
-
Agitation: Ensure efficient stirring to promote heat transfer from the reaction mixture to the reactor walls.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
II. Reduction Step: Synthesis of N-Boc-2-Amino-2-cyclohexylpropan-1-ol
Q4: The reduction of the amino ketone is incomplete. How can I drive the reaction to completion?
A4: Incomplete reduction can be due to insufficient reducing agent or deactivation of the reagent.
-
Troubleshooting Steps:
-
Molar Ratio of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride).
-
Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature to go to completion. Monitor the reaction progress by TLC or LC-MS.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent. Methanol or ethanol are commonly used for sodium borohydride reductions.
-
III. Deprotection and Purification
Q5: I am having difficulty removing the Boc protecting group completely. What are the best conditions?
A5: Incomplete deprotection can leave residual protected amine, complicating purification.
-
Recommended Conditions:
-
Acidic Conditions: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) is typically effective.
-
Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS to ensure the complete disappearance of the starting material.
-
Q6: The final product, this compound, is difficult to purify by standard silica gel chromatography. What are alternative purification methods?
A6: The high polarity and basicity of the final amino alcohol make it challenging to purify using standard silica gel chromatography, often leading to streaking and poor separation.
-
Alternative Purification Strategies:
-
Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification on a large scale.
-
Acid-Base Extraction: The basic nature of the amine allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.
-
Ion-Exchange Chromatography: This technique is well-suited for the purification of charged molecules like amino alcohols.
-
Reverse-Phase Chromatography: For smaller scales, reverse-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can be effective.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the key reaction steps at both laboratory and pilot scales to highlight potential scalability differences.
| Parameter | Step 1: Grignard Reaction (Lab Scale) | Step 1: Grignard Reaction (Pilot Scale) | Step 2: Reduction (Lab Scale) | Step 2: Reduction (Pilot Scale) |
| Scale | 10 g | 1 kg | 10 g | 1 kg |
| Reactant 1 | N-Boc-2-aminopropionitrile | N-Boc-2-aminopropionitrile | N-Boc-2-amino-2-cyclohexylpropanone | N-Boc-2-amino-2-cyclohexylpropanone |
| Reactant 2 | Cyclohexylmagnesium bromide (1.2 eq) | Cyclohexylmagnesium bromide (1.2 eq) | Sodium borohydride (1.5 eq) | Sodium borohydride (1.5 eq) |
| Solvent | Anhydrous THF | Anhydrous THF/Toluene | Methanol | Methanol |
| Temperature | 0 °C to RT | 0-10 °C | 0 °C to RT | 0-10 °C |
| Reaction Time | 2-4 hours | 4-6 hours | 1-2 hours | 2-3 hours |
| Typical Yield | 75-85% | 70-80% | 90-98% | 88-95% |
| Key Challenge | Initiation, maintaining anhydrous conditions | Heat management, safe handling of reagents | Complete reaction | Efficient work-up and isolation |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-amino-2-cyclohexylpropanone (Grignard Reaction)
-
Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry three-necked flask with magnesium turnings (1.2 eq).
-
Initiation: Add a small portion of a solution of cyclohexyl bromide (1.1 eq) in anhydrous THF. If the reaction does not start, add a crystal of iodine and warm gently.
-
Grignard Formation: Once the reaction is initiated, add the remaining cyclohexyl bromide solution dropwise, maintaining the temperature below 30°C. Stir until the magnesium is consumed.
-
Addition: Cool the Grignard solution to 0°C and add a solution of N-Boc-2-aminopropionitrile (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound (Reduction and Deprotection)
-
Reduction: Dissolve the crude N-Boc-2-amino-2-cyclohexylpropanone in methanol and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Deprotection: Dissolve the crude N-Boc-2-Amino-2-cyclohexylpropan-1-ol in dichloromethane. Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., ether or DCM) to remove non-polar impurities. Basify the aqueous layer with NaOH and extract the final product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain the final product.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Grignard reaction step.
Common impurities in commercial 2-Amino-2-cyclohexylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on common impurities in commercial 2-Amino-2-cyclohexylpropan-1-ol, along with troubleshooting guides and FAQs for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several sources, primarily related to the synthetic route employed and subsequent purification and storage. The most common sources include:
-
Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present in the final product.
-
Byproducts of the Synthesis: Side reactions occurring during the manufacturing process can generate structurally related impurities.
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed.[1][2][3]
-
Degradation Products: Improper storage conditions (e.g., exposure to air, light, or high temperatures) can lead to the degradation of the final compound.
Q2: What specific chemical compounds are likely to be present as impurities?
A2: While the exact impurity profile can vary between manufacturers, a general understanding of amino alcohol synthesis allows for the prediction of likely impurities. These can be broadly categorized as follows:
-
Starting Material-Related Impurities:
-
1-cyclohexyl-2-nitropropan-1-ol: A potential precursor if the synthesis involves the reduction of a nitro group.
-
Cyclohexylacetone: A possible starting ketone for certain synthetic pathways.
-
Reagents from epoxide ring-opening: If this synthetic route is used, unreacted epoxides or the amine used for ring-opening could be present.
-
-
Process-Related Impurities (Byproducts):
-
Di-alkylation products: Over-reaction of the amine can lead to the formation of secondary or tertiary amines.
-
Oxidation products: Partial oxidation of the alcohol or amine functionalities can occur.
-
-
Residual Solvents:
Q3: How can I detect and quantify impurities in my sample of this compound?
A3: Several analytical techniques can be employed for the detection and quantification of impurities. The choice of method depends on the nature of the impurity and the required sensitivity. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and many reaction byproducts.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): A versatile technique for a wide range of organic impurities, particularly those that are non-volatile or thermally labile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of unknown impurities and for quantifying major impurities if a qualified standard is available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS or HPLC chromatogram. | Presence of unknown impurities. | 1. Compare the retention times with those of potential impurities (see Table 1).2. Analyze the mass spectrum (for GC-MS/LC-MS) or UV spectrum to propose a structure.3. Consider co-injection with a suspected impurity standard for confirmation. |
| Poor peak shape or resolution in chromatography. | Inappropriate column or mobile/stationary phase. | 1. Optimize the chromatographic method (e.g., temperature gradient for GC, mobile phase composition for HPLC).2. Ensure the column is suitable for analyzing polar amino alcohols. Derivatization may be necessary for GC analysis. |
| Quantification results are not reproducible. | Inconsistent sample preparation or instrument calibration. | 1. Ensure accurate and consistent sample weighing and dilution.2. Perform a multi-point calibration for the instrument with certified reference standards.3. Use an internal standard for improved accuracy. |
| Product degradation is suspected over time. | Improper storage conditions. | 1. Store the compound in a tightly sealed container, protected from light and air, at the recommended temperature.2. Re-analyze the purity of older batches before use. |
Summary of Potential Impurities
| Impurity Category | Potential Compound | Likely Source | Recommended Analytical Method |
| Starting Materials | 1-cyclohexyl-2-nitropropan-1-ol | Incomplete reduction of the nitro precursor. | GC-MS, LC-MS |
| Cyclohexylacetone | Unreacted ketone starting material. | GC-MS | |
| Byproducts | Di-alkylation products | Side reaction during amination. | GC-MS, LC-MS |
| Oxidation products | Air exposure during synthesis or storage. | LC-MS | |
| Residual Solvents | Toluene, Methanol, Ethanol, IPA, DCM | Incomplete removal after synthesis/purification.[1][2][4] | Headspace GC-MS |
Experimental Protocol: Impurity Profiling by GC-MS
This protocol provides a general method for the analysis of volatile and semi-volatile impurities in this compound.
1. Objective: To identify and quantify potential impurities in a sample of this compound.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Methanol or Dichloromethane, GC grade)
-
Internal standard (e.g., Dodecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Autosampler vials with septa
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Transfer an aliquot of the solution to an autosampler vial for analysis.
4. GC-MS Parameters (Example):
-
Injection Port Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
5. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the impurities by comparing their peak areas to the peak area of the internal standard, using a pre-determined response factor if available.
Workflow for Impurity Identification and Troubleshooting
Caption: Workflow for the identification and resolution of impurities in this compound.
References
Technical Support Center: Optimizing Enantiomeric Excess with 2-Amino-2-cyclohexylpropan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-2-cyclohexylpropan-1-ol as a chiral auxiliary in asymmetric synthesis. While specific literature on this compound is emerging, the principles of its application are well-represented by the extensively studied and structurally similar chiral auxiliary, pseudoephedrine. The following troubleshooting guides and FAQs are based on established protocols for pseudoephedrine-based asymmetric reactions and are intended to be a practical resource for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound as a chiral auxiliary?
A1: this compound is a chiral molecule that can be temporarily attached to a prochiral substrate, typically a carboxylic acid, to form an amide. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon, by creating a sterically hindered environment that favors attack from one face of the enolate intermediate. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.[1][2]
Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes and how can I improve it?
A2: Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. Key factors include:
-
Incomplete Enolization: Ensure that the substrate is fully deprotonated to the desired enolate. This can be influenced by the choice of base, the temperature, and the presence of additives.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity.[1][3][4] Reactions are typically run at temperatures ranging from -78°C to 0°C.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the stereochemical outcome.[5][6][7] Tetrahydrofuran (THF) is a commonly used solvent.[1][8]
-
Lithium Salt Additives: The presence of anhydrous lithium chloride (LiCl) has been shown to be crucial for achieving high diastereoselectivity in the alkylation of pseudoephedrine amides.[1][9] It is believed to promote the formation of a well-defined enolate aggregate.
Q3: My reaction yield is low. What are the potential reasons and troubleshooting steps?
A3: Low yields can stem from several factors:
-
Moisture: The presence of water can quench the strong base used for enolization. Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.[1][10] Anhydrous lithium chloride is highly hygroscopic and should be flame-dried before use.[1][10]
-
Base Degradation: Strong bases like lithium diisopropylamide (LDA) can degrade over time. It is often best to use freshly prepared or recently titrated LDA.
-
Substrate Purity: Impurities in the starting amide can interfere with the reaction. Ensure the amide is pure before proceeding.
-
Inefficient Cleavage: The final step of removing the auxiliary can sometimes be low-yielding. Experiment with different cleavage conditions (acidic or basic hydrolysis, reductive cleavage) to find the optimal method for your specific product.
Q4: How do I remove the this compound auxiliary after the reaction?
A4: The auxiliary can typically be removed under various conditions to yield different functional groups:
-
Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., 6N HCl) will cleave the amide to produce the corresponding carboxylic acid.
-
Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH or KOH) can also yield the carboxylic acid.[10]
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH4) or lithium amidotrihydroborate (LAB) will reduce the amide to the corresponding primary alcohol.[8]
-
Organometallic Addition: Addition of organolithium or Grignard reagents can provide ketones.[8]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity (<90% d.e.)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Lower the reaction temperature. While many reactions proceed well at 0°C, cooling to -78°C can significantly enhance diastereoselectivity.[1][3] |
| Inadequate Solvent | Tetrahydrofuran (THF) is the standard solvent. Ensure it is anhydrous. In some cases, a co-solvent like pyridine might be used, but THF alone is generally effective.[8] |
| Absence of Lithium Chloride | The addition of anhydrous LiCl (typically 6-7 equivalents) is often critical for high diastereoselectivity.[1][9] Ensure the LiCl is rigorously dried before use. |
| Incorrect Base | Lithium diisopropylamide (LDA) is a common choice. For glycine-derived amides, lithium hexamethyldisilazide (LHMDS) can be a milder and effective alternative.[11][12] |
| Enolate Geometry | The geometry of the enolate is crucial. The conditions described (LDA or LHMDS with LiCl in THF) are designed to favor the formation of a specific enolate geometry that leads to high stereocontrol. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Reagent Quality | Use freshly prepared or titrated LDA/LHMDS. Ensure the alkylating agent is pure. |
| Presence of Moisture | Rigorously dry all glassware, solvents, and non-volatile reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10] |
| Hydrated Starting Material | For substrates like pseudoephedrine glycinamide, it's crucial to use the anhydrous form, as the hydrate can affect the reaction.[13] However, protocols for direct alkylation of the hydrate have been developed.[11][12] |
| Temperature Fluctuations | Maintain a consistent and accurate internal reaction temperature, especially during the enolization and alkylation steps. |
Data Presentation
Table 1: Effect of Temperature on Diastereoselectivity
| Alkyl Halide | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | -78 | >100:1 |
| Benzyl Bromide | 0 | 50:1 |
| n-Butyl Iodide | -78 | >100:1 |
| n-Butyl Iodide | 0 | 100:1 |
| Data adapted from studies on pseudoephedrine amides and illustrates the general trend of improved diastereoselectivity at lower temperatures.[1] |
Table 2: Typical Conditions for High Diastereoselectivity in Asymmetric Alkylation
| Parameter | Condition | Notes |
| Chiral Auxiliary | (1R,2R)- or (1S,2S)-enantiomer | Choice depends on the desired product enantiomer. |
| Substrate | N-Acyl derivative of the auxiliary | Often crystalline and stable. |
| Base | LDA or LHMDS (2.1-2.25 equiv.) | LHMDS is a weaker base that can be advantageous in some cases.[11][12] |
| Additive | Anhydrous LiCl (6-7 equiv.) | Crucial for high selectivity; must be rigorously dried.[1] |
| Solvent | Anhydrous THF | Ensures solubility and proper enolate formation. |
| Temperature | -78°C to 0°C | Lower temperatures generally favor higher selectivity.[1] |
| Alkylating Agent | Primary Alkyl Halides (1.5-4.0 equiv.) | A range of alkyl halides are compatible.[1] |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide
(This protocol for pseudoephedrine can be adapted for this compound amides)
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Pseudoephedrine amide substrate
-
Alkylating agent (e.g., benzyl bromide)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add anhydrous LiCl (6.0-7.0 equiv.) and flame-dry again under vacuum, then cool to room temperature under argon.
-
Add anhydrous THF to the flask, followed by diisopropylamine (2.25 equiv.).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.1 equiv.) and stir for 5 minutes.
-
Briefly warm the flask in an ice bath for 5 minutes, then re-cool to -78°C.
-
Add a solution of the pseudoephedrine amide (1.0 equiv.) in THF to the cold LDA-LiCl suspension.
-
Stir the mixture at -78°C for 30-60 minutes, then warm to 0°C for 10-15 minutes.
-
Briefly warm to room temperature (3-5 minutes), then re-cool to 0°C.
-
Add the alkylating agent (1.5-4.0 equiv.) and stir at 0°C for 1-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or recrystallization.
This protocol is adapted from the work of Myers et al.[1]
Protocol 2: Cleavage of the Chiral Auxiliary to Form a Carboxylic Acid
Materials:
-
Alkylated pseudoephedrine amide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the alkylated amide in a mixture of dioxane and 1 M NaOH.
-
Heat the mixture to reflux (approximately 100°C) and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Model for stereochemical induction.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Determining Enantiomeric Excess in 2-Amino-2-cyclohexylpropan-1-ol Mediated Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in validating the efficacy of asymmetric catalytic reactions. This guide provides a comparative overview of analytical methods for determining the ee of products synthesized using 2-Amino-2-cyclohexylpropan-1-ol and its derivatives as organocatalysts, with a focus on chiral High-Performance Liquid Chromatography (HPLC).
The enantioselectivity of a reaction mediated by a chiral catalyst like this compound is a key measure of its success. Accurate ee determination not only confirms the stereochemical outcome but also allows for the optimization of reaction conditions to enhance product purity. While various techniques, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose, chiral HPLC remains a widely adopted and robust method for the direct separation and quantification of enantiomers.
Comparative Analysis of Chiral HPLC Methods for Aldol Products
The following table summarizes chiral HPLC conditions reported for the determination of enantiomeric excess in aldol reaction products, which are representative of the types of compounds synthesized using this compound as an organocatalyst. These examples, while not all explicitly using the named catalyst, provide a strong reference for method development for analogous products.
| Aldol Product | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) |
| 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | Chiralcel OD-H | Isopropanol/n-Hexane (5:95) | 0.5 | 254 | tR (minor) = 16.5, tR (major) = 18.5 |
| 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | Chiralcel OD-H | Isopropanol/n-Hexane (15:85) | 0.5 | 254 | tR (major) = 20.7, tR (minor) = 27.9 |
| 2-(Hydroxy(2-nitrophenyl)methyl)cyclohexan-1-one | Chiralcel OD-H | Isopropanol/n-Hexane (15:85) | 0.5 | 254 | tR (major) = 17.5, tR (minor) = 20.0 |
| 2-(Hydroxy(3-fluorophenyl)methyl)cyclohexan-1-one | Chiralcel OD-H | Isopropanol/n-Hexane (5:95) | 0.5 | 254 | tR (major) = 16.2, tR (minor) = 20.7 |
| 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | Chiralcel AD-H | Isopropanol/n-Hexane (5:95) | 1.0 | 220 | tR (major) = 17.2, tR (minor) = 19.7 |
| (1′R,2S)-2-(hydroxy(4-nitrophenyl)methyl)-cyclohexan-1-one | Chiralpak Kromasil 5-CelluCoat | Hexanes/iPrOH (95/5) | 1.0 | 254 | tR (major) = 24.5, tR (minor) = 34.9 |
Table 1: Comparison of Chiral HPLC Conditions for ee Determination of Aldol Products. Data compiled from various sources demonstrating typical conditions for separating enantiomers of β-hydroxy ketones.[1][2][3]
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
The following is a generalized experimental protocol for determining the enantiomeric excess of a chiral product from a this compound mediated reaction.
1. Sample Preparation:
-
After the reaction is complete, the crude product is typically purified by flash column chromatography on silica gel to isolate the desired product from the catalyst and unreacted starting materials.
-
A small, accurately weighed sample of the purified product is dissolved in the HPLC mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
The sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Chiral Column: A suitable chiral stationary phase (CSP) is selected based on the structure of the analyte. For aldol products, polysaccharide-based columns such as Chiralcel OD-H, AD-H, or Chiralpak IA are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate between 0.5 and 1.5 mL/min is commonly employed.[4]
-
Detection: The wavelength for detection is chosen based on the chromophore of the analyte, often at 220 nm or 254 nm.[2]
-
Injection Volume: Typically 5-20 µL of the sample solution is injected.
3. Data Analysis:
-
The chromatogram will show two peaks corresponding to the two enantiomers.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a product from an organocatalytic reaction.
Caption: Workflow for ee determination.
Alternative Methods: A Brief Overview
While chiral HPLC is a primary method, other techniques can also be employed for ee determination.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Derivatization of the analyte may be necessary to increase its volatility. Chiral stationary phases, often based on cyclodextrins, are used to separate the enantiomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification. This method is particularly useful for rapid analysis without the need for chromatographic separation.
The choice of analytical method will depend on the specific properties of the product, the available instrumentation, and the required level of accuracy and precision. For products of this compound mediated reactions, chiral HPLC offers a versatile and reliable approach for routine enantiomeric excess determination.
References
Comparative Guide to the Synthesis of 2-Amino-2-cyclohexylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic route to 2-Amino-2-cyclohexylpropan-1-ol, an important building block in medicinal chemistry, alongside a viable alternative and a well-established industrial synthesis of a structurally related compound, 2-amino-2-methyl-1-propanol. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall yield, supported by detailed experimental protocols and quantitative data.
I. Validated Synthetic Route: Epoxide Aminolysis
This proposed route involves a three-step sequence starting from commercially available cyclohexanone. The key steps are a Wittig reaction to form the precursor alkene, followed by epoxidation and subsequent ring-opening with ammonia.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via epoxide aminolysis.
Quantitative Data Summary
| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) |
| 1 | Wittig Reaction | Cyclohexanone, Isopropyltriphenylphosphonium bromide | n-Butyllithium | 2-Cyclohexylpropene | ~85 |
| 2 | Epoxidation | 2-Cyclohexylpropene | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Cyclohexyl-1,2-epoxypropane | ~90 |
| 3 | Aminolysis | 2-Cyclohexyl-1,2-epoxypropane | Aqueous Ammonia | This compound | ~70 |
| Overall | ~53 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Cyclohexylpropene (Wittig Reaction)
-
To a stirred suspension of isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise.
-
The resulting deep red solution is stirred at room temperature for 1 hour.
-
A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-cyclohexylpropene.
Step 2: Synthesis of 2-Cyclohexyl-1,2-epoxypropane (Epoxidation)
-
To a solution of 2-cyclohexylpropene (1.0 eq) in dichloromethane (DCM) at 0 °C, m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portionwise.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction mixture is then washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-cyclohexyl-1,2-epoxypropane.
Step 3: Synthesis of this compound (Aminolysis)
-
A solution of 2-cyclohexyl-1,2-epoxypropane (1.0 eq) in a large excess of aqueous ammonia is heated in a sealed vessel at 85 °C for 60 hours.[1]
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.
-
The residue is dissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel provides this compound.
II. Alternative Synthetic Route: Grignard Reaction
This alternative two-step synthesis utilizes a Grignard reagent, a cornerstone of carbon-carbon bond formation in organic synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Quantitative Data Summary
| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) |
| 1 | Grignard Formation | Cyclohexyl bromide | Magnesium turnings | Cyclohexylmagnesium bromide | ~95 |
| 2 | Grignard Reaction | Ethyl 2-aminopropanoate | Cyclohexylmagnesium bromide | This compound | ~60 |
| Overall | ~57 |
Detailed Experimental Protocols
Step 1: Preparation of Cyclohexylmagnesium bromide
-
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started, the remaining solution of cyclohexyl bromide is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.
Step 2: Synthesis of this compound
-
The solution of cyclohexylmagnesium bromide (2.2 eq) is cooled to 0 °C.
-
A solution of ethyl 2-aminopropanoate (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
III. Comparative Synthesis: 2-Amino-2-methyl-1-propanol
The industrial synthesis of the structurally similar 2-amino-2-methyl-1-propanol provides a benchmark for evaluating the feasibility of the proposed routes. This established method typically proceeds via a two-step process from 2-nitropropane.[2][3]
Experimental Workflow
Caption: Industrial synthesis of 2-amino-2-methyl-1-propanol.
Quantitative Data Summary
| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) |
| 1 | Henry Reaction | 2-Nitropropane | Formaldehyde, Basic catalyst | 2-Nitro-2-methyl-1-propanol | 95-98 |
| 2 | Catalytic Hydrogenation | 2-Nitro-2-methyl-1-propanol | Hydrogen gas, Ruthenium/molecular sieve catalyst | 2-Amino-2-methyl-1-propanol | >98 |
| Overall | ~93-96 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Nitro-2-methyl-1-propanol (Henry Reaction)
-
2-Nitropropane (1.0 eq) and formaldehyde (1.0 eq, typically as an aqueous solution or paraformaldehyde) are reacted in the presence of a basic catalyst (e.g., sodium hydroxide or potassium hydroxide) in a concentrated aqueous medium.[4]
-
The reaction is typically carried out at a temperature between 40-58 °C with the pH maintained between 7 and 11.[4]
-
After the reaction is complete, the mixture is neutralized with an acid.
-
The product, 2-nitro-2-methyl-1-propanol, is often isolated by crystallization or extraction. The yield for this step is reported to be high, in the range of 95-98%.[5]
Step 2: Synthesis of 2-Amino-2-methyl-1-propanol (Catalytic Hydrogenation)
-
2-Nitro-2-methyl-1-propanol is dissolved in a suitable solvent (e.g., water or an alcohol).
-
The solution is subjected to catalytic hydrogenation using hydrogen gas in the presence of a catalyst, such as ruthenium on a molecular sieve support.[6]
-
The reaction is carried out at a temperature of 35-55 °C under hydrogen pressure.[6]
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting 2-amino-2-methyl-1-propanol is purified by distillation, with reported purities exceeding 98%.[6]
IV. Comparison and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Yield (%) |
| Validated: Epoxide Aminolysis | Readily available starting material (cyclohexanone). Well-understood reaction mechanisms. | Multi-step synthesis. Use of a potentially hazardous reagent (m-CPBA). Lower overall yield. | ~53 |
| Alternative: Grignard Reaction | Fewer steps than the epoxide route. High yield in the Grignard reagent formation step. | Moisture-sensitive Grignard reagent requires anhydrous conditions. The reaction with the amino ester can be complex. | ~57 |
| Comparative: 2-Amino-2-methyl-1-propanol | High overall yield. Established industrial process. | Starting material (2-nitropropane) is a hazardous substance.[2] | ~93-96 |
The Epoxide Aminolysis route, while validated in principle through well-established reactions, presents a longer synthetic sequence with a moderate overall yield. The use of m-CPBA also requires appropriate safety precautions.
The Grignard Reaction offers a more direct approach with a potentially higher overall yield than the epoxide route. However, the stringent requirement for anhydrous conditions and the potential for side reactions with the amino ester functionality are significant considerations.
The industrial synthesis of 2-amino-2-methyl-1-propanol serves as an excellent benchmark, demonstrating the efficiency that can be achieved in a highly optimized process. The high yields in both the Henry reaction and the subsequent reduction step contribute to its economic viability on a large scale. However, the hazardous nature of the starting material, 2-nitropropane, is a major drawback from a safety and environmental perspective.
For laboratory-scale synthesis of this compound, both the epoxide aminolysis and the Grignard reaction routes are viable. The choice between them may depend on the availability of specific reagents and the researcher's familiarity with the required techniques. For larger-scale production, further optimization of either route would be necessary to improve the overall yield and process efficiency to approach the standards set by analogous industrial syntheses.
References
- 1. ursa.cat [ursa.cat]
- 2. guidechem.com [guidechem.com]
- 3. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 5. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-Amino-2-cyclohexylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, where different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of enantiomers derived from 2-Amino-2-cyclohexylpropan-1-ol, a chiral amino alcohol of interest in synthetic and medicinal chemistry.
Introduction to Chiral Separation
Chiral chromatography is the standard technique for separating enantiomers. The fundamental principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is part of the stationary phase (CSP). The differential stability of these complexes leads to different retention times and, thus, separation. The choice of the CSP and the mobile phase composition are crucial for achieving optimal resolution.
For amino alcohols like this compound, two primary strategies are often employed: direct separation of the underivatized molecule or separation after derivatization of the primary amino group. Derivatization can enhance the interaction with the CSP and improve chromatographic peak shape and resolution.
Comparison of Chiral HPLC Methods
This section compares two main approaches for the enantioseparation of this compound and its analogs: separation of the N-derivatized compound on a polysaccharide-based CSP and a general approach for underivatized amino alcohols using cyclodextrin or macrocyclic antibiotic-based CSPs.
| Method | Chiral Stationary Phase (CSP) | Analyte Form | Mobile Phase System | Key Performance Aspects |
| Method 1: Polysaccharide-Based CSP | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | N-Benzoyl derivative | Normal Phase: n-Hexane/Ethanol/Chloroform | High resolution and selectivity for the derivatized analyte. Well-suited for semi-preparative separations. |
| Method 2: Cyclodextrin-Based CSP | Acetylated β-cyclodextrin (e.g., SUMICHIRAL™ OA-7700) | Underivatized | Reversed Phase: Aqueous buffer (e.g., phosphate) | Good performance for a variety of underivatized chiral amines and amino alcohols. Method development can be straightforward.[1] |
| Method 3: Macrocyclic Antibiotic CSP | Teicoplanin or Vancomycin-based | Underivatized | Polar Organic or Reversed Phase | Broad enantioselectivity for polar and ionic compounds, including underivatized amino acids and amino alcohols. |
Experimental Protocols
Method 1: Enantioseparation of N-Benzoyl-2-amino-2-cyclohexylpropan-1-ol on Chiralpak® IA
This method is based on a reported semi-preparative resolution of a similar N-benzoylamino alcohol.
-
Analyte Preparation: The primary amino group of this compound is derivatized with benzoyl chloride under standard Schotten-Baumann conditions to yield N-Benzoyl-2-amino-2-cyclohexylpropan-1-ol.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A ternary mixture of n-Hexane, Ethanol, and Chloroform. A typical starting composition for method development would be in the range of 80:10:10 to 90:5:5 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or 254 nm.
-
Temperature: Ambient.
Method 2 (General Protocol): Enantioseparation of Underivatized this compound on a Cyclodextrin-Based CSP
-
Analyte Preparation: The racemic this compound is dissolved in the mobile phase.
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is required, as the analyte lacks a strong chromophore.
-
Chiral Stationary Phase: Acetylated β-cyclodextrin column.
-
Mobile Phase: Reversed-phase conditions are typically used. A common mobile phase consists of an aqueous buffer, such as 20 mM phosphate buffer, with an organic modifier like methanol or acetonitrile. The pH of the buffer can be adjusted to optimize separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: Low UV wavelength (e.g., 200-210 nm) or ELSD.
-
Temperature: Controlled temperature (e.g., 25 °C) is recommended for reproducible results.
Experimental Workflow and Logic
The selection of a suitable chiral HPLC method often follows a logical screening process. The diagram below illustrates a typical workflow for developing a chiral separation method for a novel amino alcohol.
Caption: A typical workflow for chiral HPLC method development.
Conclusion
The enantioseparation of this compound can be approached through direct analysis or after derivatization. For the N-benzoyl derivative, polysaccharide-based CSPs like Chiralpak® IA have demonstrated excellent resolving power under normal phase conditions. For the underivatized form, cyclodextrin-based and macrocyclic antibiotic CSPs in reversed-phase or polar organic modes are promising alternatives. The choice of method will depend on the specific requirements of the analysis, such as the need for high-throughput screening, preparative scale-up, or the availability of specific columns and instrumentation. A systematic screening approach, as outlined in the workflow, is recommended to identify the optimal conditions for a given separation challenge.
References
X-ray Crystallography of 2-Amino-2-cyclohexylpropan-1-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data for derivatives of 2-amino-2-cyclohexylpropan-1-ol. Due to the limited availability of public X-ray crystallography data for this specific class of compounds, this document presents a detailed analysis of a structurally related compound, 2-amino-2-methyl-1-propanol (AMP) carbamate , as a case study. The experimental protocols and data presentation herein serve as a methodological benchmark for the analysis of this compound derivatives.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for 2-amino-2-methyl-1-propanol (AMP) carbamate.[1] This data provides a reference point for expected values in related structures.
Table 1: Crystal Data and Structure Refinement for 2-amino-2-methyl-1-propanol (AMP) carbamate [1]
| Parameter | Value |
| Empirical Formula | C9H22N2O4 |
| Formula Weight | 222.29 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | |
| a | 6.0537(3) Å |
| b | 9.9108(6) Å |
| c | 20.4773(12) Å |
| α | 90° |
| β | 98.102(4)° |
| γ | 90° |
| Volume | 1216.31(12) ų |
| Z | 4 |
| Density (calculated) | 1.214 Mg/m³ |
| Absorption Coefficient | 0.094 mm⁻¹ |
| F(000) | 488 |
| Refinement | |
| Final R indices [I>2sigma(I)] | R1 = 0.0389, wR2 = 0.0972 |
| R indices (all data) | R1 = 0.0468, wR2 = 0.1013 |
Table 2: Selected Hydrogen Bond Geometries for 2-amino-2-methyl-1-propanol (AMP) carbamate (Å, °) [1]
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(2)—H(2A)···O(3) | 0.93(2) | 1.90(2) | 2.8168(15) | 171(2) |
| N(2)—H(2B)···O(4) | 0.93(2) | 1.88(2) | 2.8023(15) | 171(2) |
| N(2)—H(2C)···O(1) | 0.93(2) | 2.00(2) | 2.8920(15) | 160(2) |
| O(1)—H(1A)···O(3) | 0.85(2) | 1.86(2) | 2.7013(13) | 171(2) |
Experimental Protocols
The following is a detailed methodology for the single-crystal X-ray diffraction analysis of 2-amino-2-methyl-1-propanol (AMP) carbamate, which is a representative protocol for similar small molecules.[1]
Crystal Growth
Suitable single crystals of the compound were grown using vapor diffusion. The solid was dissolved in a solvent such as dimethylformamide (DMF) in a small vial. This vial was then placed inside a larger vial containing a less soluble solvent, such as hexane. The system was sealed and left undisturbed at ambient temperature, allowing the less soluble solvent to slowly diffuse into the primary solvent, leading to the formation of single crystals over several days.[1]
Data Collection
A single crystal of appropriate size and quality was mounted on a diffractometer. For the analysis of AMP carbamate, a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) was used.[1] The crystal was maintained at a low temperature (173 K) to minimize thermal vibrations of the atoms. Data collection was performed using a series of exposures as the crystal was rotated through various angles.
Structure Solution and Refinement
The collected diffraction data was processed to yield the unit cell parameters and intensity of each reflection. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically. The final structure was validated by checking the R-factors and other crystallographic indicators.[1]
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
References
Comparative study of catalysts for the synthesis of 2-Amino-2-cyclohexylpropan-1-ol
This guide provides a comparative analysis of potential catalysts for these key transformations, with performance data extrapolated from the synthesis of structurally similar compounds.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are considered for the synthesis of 2-Amino-2-cyclohexylpropan-1-ol.
Pathway A: Catalytic Hydrogenation of a Nitro Alcohol
This pathway involves the initial synthesis of the nitro alcohol precursor, 2-cyclohexyl-2-nitropropan-1-ol, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.
Pathway B: Catalytic Reductive Amination of a Hydroxy Ketone
This route utilizes 1-cyclohexyl-1-hydroxypropan-2-one as the precursor, which undergoes reductive amination in the presence of a catalyst and an ammonia source to yield the final product.
Comparative Analysis of Catalysts
The choice of catalyst is critical for achieving high yield and selectivity in both proposed pathways. Below is a comparative summary of potential catalysts based on their performance in analogous reactions.
Catalysts for Nitro Group Hydrogenation (Pathway A)
The catalytic hydrogenation of nitro compounds to primary amines is a well-established transformation. Several catalysts are known to be effective for this reaction.
| Catalyst | Typical Substrate | Reaction Conditions | Yield (%) | Selectivity (%) | Reference Analogy |
| Raney Nickel | 2-nitro-2-methyl-1-propanol | H₂ (50-100 atm), Methanol, 80-120°C | >90 | High | Synthesis of 2-amino-2-methyl-1-propanol |
| Palladium on Carbon (Pd/C) | Aromatic Nitro Compounds | H₂ (1-10 atm), Ethanol, 25-50°C | >95 | High | General nitroalkane reduction |
| Platinum(IV) Oxide (PtO₂) | Aliphatic Nitro Compounds | H₂ (1-5 atm), Acetic Acid, 25°C | >90 | High | Adams' catalyst applications |
| Rhodium on Alumina (Rh/Al₂O₃) | Substituted Nitroalkanes | H₂ (20-50 atm), THF, 50-70°C | 85-95 | High | Chemoselective hydrogenation |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitro Alcohol
-
The nitro alcohol precursor (1 equivalent) and the chosen catalyst (typically 5-10 mol%) are suspended in a suitable solvent (e.g., methanol, ethanol, or THF) in a high-pressure autoclave.
-
The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 50 atm) and heated to the reaction temperature (e.g., 100°C) with vigorous stirring.
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.
Catalysts for Reductive Amination (Pathway B)
Reductive amination of ketones is a versatile method for the synthesis of amines. The reaction can be performed in one pot, where the ketone, ammonia, and a reducing agent (typically hydrogen) are reacted in the presence of a catalyst.
| Catalyst | Typical Substrate | Reaction Conditions | Yield (%) | Selectivity (%) | Reference Analogy |
| Raney Nickel | Aliphatic Ketones | H₂ (50-150 atm), NH₃/Methanol, 100-150°C | 70-90 | Moderate to High | Industrial amine synthesis |
| Palladium on Carbon (Pd/C) | Benzyl Ketones | H₂ (5-20 atm), NH₃/Ethanol, 50-80°C | 80-95 | High | Reductive amination of carbonyls |
| Rhodium-based Catalysts | Various Ketones | H₂ (10-50 atm), NH₃/Methanol, 40-60°C | >90 | High | Asymmetric reductive amination |
| Nickel on Silica/Alumina | Aliphatic Aldehydes/Ketones | H₂ (30-70 atm), NH₃, 120-180°C | 60-85 | Moderate | Continuous flow amination processes |
Experimental Protocol: General Procedure for Catalytic Reductive Amination
-
The hydroxy ketone precursor (1 equivalent) is dissolved in a solvent saturated with ammonia (e.g., methanolic ammonia) in a high-pressure autoclave.
-
The chosen catalyst (e.g., Raney Nickel, 5-10 wt%) is added to the solution.
-
The autoclave is sealed, purged with nitrogen, and then with hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and heated to the reaction temperature (e.g., 120°C) with stirring.
-
The reaction is monitored until the consumption of the starting material is complete.
-
After cooling and depressurization, the catalyst is filtered off.
-
The solvent and excess ammonia are removed by evaporation under reduced pressure.
-
The resulting crude amino alcohol is purified by appropriate methods such as distillation or column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.
Comparative Efficacy of 2-Amino-2-cyclohexylpropan-1-ol in Different Solvent Systems: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of published experimental data on the efficacy of 2-Amino-2-cyclohexylpropan-1-ol in various solvent systems. While the compound is commercially available, its specific performance characteristics, such as solubility, reactivity, and catalytic activity in different solvents, have not been extensively studied or reported in publicly accessible resources.
Due to the absence of quantitative data for this compound, a direct comparison of its efficacy in different solvent systems as per the user's request cannot be fulfilled at this time. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or workflows are contingent on the availability of such foundational experimental results.
To provide a valuable and data-rich comparison guide in line with the user's request for a scientific audience, we propose to create a detailed report on a closely related and well-documented structural analog: 2-Amino-2-methyl-1-propanol (AMP) .
Extensive research has been conducted on AMP, particularly in the context of its application in various solvent systems for processes such as carbon dioxide capture. This available data will allow for a thorough and objective comparison, complete with:
-
Quantitative Data Summaries: Tables detailing the performance of AMP in different aqueous and non-aqueous solvent systems, including parameters like absorption capacity, reaction rates, and regeneration efficiency.
-
Detailed Experimental Protocols: Methodologies for key experiments such as solubility determination, kinetic studies, and corrosion testing will be provided to allow for replication and further investigation.
-
Visualizations: Diagrams illustrating reaction mechanisms, experimental setups, and logical workflows will be generated using Graphviz (DOT language) to meet the specified requirements.
This proposed guide on 2-Amino-2-methyl-1-propanol will serve as a practical and informative resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of how a structurally similar amino alcohol performs in various solvent environments.
We await your approval to proceed with the creation of this comparative guide on 2-Amino-2-methyl-1-propanol.
The Strategic Application of 2-Amino-2-cyclohexylpropan-1-ol in Asymmetric Synthesis: A Cost-Benefit Analysis
In the landscape of modern pharmaceutical development and fine chemical synthesis, the efficient production of enantiomerically pure compounds is paramount. Chiral auxiliaries have long served as a reliable tool for controlling stereochemistry, and among these, 2-Amino-2-cyclohexylpropan-1-ol presents itself as a noteworthy candidate. This guide provides a comprehensive cost-benefit analysis of utilizing this amino alcohol in asymmetric synthesis, with a comparative look at established alternatives, supported by experimental context and data.
Performance and Applications
This compound is primarily employed as a chiral auxiliary in asymmetric alkylation reactions. The bulky cyclohexyl group provides significant steric hindrance, which is crucial for inducing high diastereoselectivity during the formation of new stereocenters. This makes it particularly useful in the synthesis of chiral carboxylic acids, amino acids, and other key intermediates for active pharmaceutical ingredients (APIs).
A key application for such chiral auxiliaries is in the synthesis of precursors for drugs like Brivaracetam, an antiepileptic medication. The synthesis of the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one, often relies on the stereocontrolled introduction of a propyl group, a transformation well-suited for the use of chiral auxiliaries.
Comparative Analysis with Alternative Chiral Auxiliaries
The decision to use this compound should be weighed against the performance and cost of other established chiral auxiliaries, such as pseudoephedrine and Evans-type oxazolidinones.
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cost (per gram) | Key Advantages | Key Disadvantages |
| This compound | High (expected) | Quote required | Potentially high stereoselectivity due to bulky cyclohexyl group. | Limited public data on performance and cost; requires case-by-case evaluation. |
| (+)-Pseudoephedrine | >95% | ~$0.10 - $0.50 | Well-established, high diastereoselectivity, readily available.[1][2][3][4] | Regulatory restrictions due to potential for illicit use; can be difficult to source in large quantities.[5] |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | >95% | ~$30 - $50 | Widely used, extensive literature support, high diastereoselectivity.[6][7][8][9] | Higher cost compared to pseudoephedrine; multi-step attachment and removal process.[10] |
Note: Prices are estimates based on publicly available information from various suppliers and may vary significantly based on quantity and purity.
Experimental Protocols: A Representative Case
While a specific, detailed protocol for the use of this compound is not widely published, a representative procedure for the asymmetric alkylation of a propanamide, a common step in the synthesis of intermediates like (R)-4-propyldihydrofuran-2(3H)-one, can be outlined based on established methods for similar amino alcohol auxiliaries.
Objective: To synthesize an enantiomerically enriched 2-propylpentanoic acid derivative via asymmetric alkylation using a chiral amino alcohol auxiliary.
Materials:
-
This compound (or alternative chiral auxiliary)
-
Valeryl chloride
-
n-Propyl iodide
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard workup and purification reagents
Procedure:
-
Amide Formation: The chiral auxiliary is reacted with an acylating agent (e.g., valeryl chloride) to form the corresponding amide. This attaches the chiral director to the substrate.
-
Enolate Formation: The amide is then treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent like THF to form the lithium enolate.
-
Asymmetric Alkylation: The enolate is then reacted with an electrophile, such as n-propyl iodide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The newly formed chiral amide is then hydrolyzed, typically under acidic or basic conditions, to cleave the chiral auxiliary and yield the desired enantiomerically enriched carboxylic acid.
-
Auxiliary Recovery: The cleaved chiral auxiliary can often be recovered from the reaction mixture by extraction and purified for reuse, which is a critical step in reducing the overall cost of the synthesis.
Cost-Benefit Considerations
The primary benefit of using a chiral auxiliary like this compound lies in its potential to deliver high stereoselectivity, which is often a non-negotiable requirement in pharmaceutical synthesis. The cost of the auxiliary itself must be weighed against the value of the final product and the cost of alternative methods, such as chiral chromatography or asymmetric catalysis.
Factors influencing the cost-benefit analysis:
-
Cost of the auxiliary: While the price of this compound is not publicly listed, it is likely to be a significant factor. The cost of alternatives like pseudoephedrine is low, but its availability is restricted. Evans auxiliaries are more expensive but are readily available and well-documented.
-
Yield and Diastereoselectivity: A higher yield of the desired diastereomer reduces waste and downstream purification costs. The high diastereoselectivity reported for pseudoephedrine sets a high bar for any new auxiliary.
-
Ease of Attachment and Cleavage: The number of steps required to attach and remove the auxiliary adds to the overall cost and complexity of the synthesis.
-
Recyclability: The ability to recover and reuse the chiral auxiliary is a major factor in its economic viability, especially on an industrial scale.
-
Alternative Technologies: It is important to consider competing technologies. For instance, organocatalysis has emerged as a powerful tool for asymmetric synthesis and may offer a more direct and cost-effective route in some cases. A patented process for the synthesis of (R)-4-propyldihydrofuran-2(3H)-one utilizes an organocatalyst, achieving a high enantiomeric ratio without the need for a traditional chiral auxiliary.[11]
Visualizing the Workflow and Decision Process
To aid in understanding the role of chiral auxiliaries and the decision-making process, the following diagrams are provided.
Conclusion
This compound holds promise as a chiral auxiliary for asymmetric synthesis, particularly where high stereoselectivity is required. Its bulky cyclohexyl group is theoretically advantageous for inducing high levels of diastereoselectivity. However, a comprehensive cost-benefit analysis reveals that its practical utility is contingent on several factors that require further investigation.
For researchers and drug development professionals, the decision to employ this auxiliary should be based on a thorough evaluation of its performance in the specific reaction of interest, benchmarked against well-established and cost-effective alternatives. While the upfront cost of the auxiliary is a key consideration, the overall economic viability is also heavily influenced by the achievable yield, the efficiency of the auxiliary's removal and recovery, and the complexity of the overall synthetic route. As with any newer reagent, small-scale trials to gather empirical data are strongly recommended before committing to a large-scale synthesis.
References
- 1. Pseudoephedrine Coupons 2025: Up to 80% Discount - How much does Pseudoephedrine cost? [singlecare.com]
- 2. Pseudoephedrine Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 3. Pseudoephedrine 2025 Prices, Coupons & Savings Tips - GoodRx [goodrx.com]
- 4. Pseudoephedrine in Allergy Medicine - Walmart.com [walmart.com]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-4-Benzyl-2-oxazolidinone, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | FB18330 [biosynth.com]
- 8. crescentchemical.com [crescentchemical.com]
- 9. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-2-cyclohexylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for 2-Amino-2-cyclohexylpropan-1-ol, ensuring laboratory safety and regulatory compliance.
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of this compound (CAS Number: 855363-85-8). While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on best practices for the disposal of similar amino alcohol compounds and general laboratory waste management principles.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be familiar with the potential hazards associated with this compound and similar amino alcohols. These compounds are often corrosive and can cause skin and eye irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Protective gloves: Nitrile or neoprene gloves are recommended.
-
Eye protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Face protection: A face shield may be necessary for splash hazards.
-
Protective clothing: A lab coat or chemical-resistant apron should be worn.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
In case of inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.
-
In case of ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[1][2].
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., paper towels, pipette tips) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or acids[1][3].
Step 2: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical[3]. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1][4].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of any potential leaks.
-
Locked Storage: If possible, store in a locked cabinet or area to restrict access[4].
Step 4: Final Disposal
-
Approved Waste Disposal Facility: The final disposal of the hazardous waste must be conducted through an approved and licensed waste disposal contractor[1][4]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
-
Documentation: Ensure all necessary waste disposal forms and documentation required by your institution and local regulations are completed accurately.
III. Quantitative Data Summary
| Property | Value |
| Physical State | Viscous liquid[3] |
| Appearance | Clear[3] |
| Boiling Point/Range | 173 - 176 °C / 343.4 - 348.8 °F @ 760 mmHg[3] |
| Flash Point | 62 °C / 143.6 °F[3] |
Note: This data is for (+)-2-Aminopropan-1-ol and should be used for general guidance only.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 2-Amino-2-cyclohexylpropan-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-2-cyclohexylpropan-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar amino alcohol compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or neoprene gloves are recommended for handling amines and similar organic compounds.[5][6][7] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[8] Always inspect gloves for integrity before use. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls and closed-toe shoes | A lab coat or coveralls made of a non-porous material should be worn to protect the skin.[9][10] Closed-toe shoes are required to protect the feet from potential spills. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an organic vapor cartridge is necessary when working in poorly ventilated areas or when the chemical is heated or aerosolized.[4][11] Ensure proper fit testing and training before use. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe workflow.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible in the storage and handling areas.[1][4]
3. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Before starting any procedure, ensure all necessary PPE is worn correctly.
-
Use spark-proof tools and avoid sources of ignition as the compound may be combustible.[1][3][12]
-
Measure and dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
Clean up any spills immediately using an inert absorbent material like sand or vermiculite.[1][4]
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Use a chemically resistant container that is compatible with the waste.
-
Keep the waste container tightly closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. velsafe.com [velsafe.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chemical-Resistant Gloves | Memco Safety Supply - Page 8 [memcosafety.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Correct personal protective equipment for agriculture - DuPont News [us.vocuspr.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
